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Glyceraldehyde

Cat. No.: B3424754
CAS No.: 367-47-5
M. Wt: 90.08 g/mol
InChI Key: MNQZXJOMYWMBOU-UHFFFAOYSA-N
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Description

Classification as a Triose Monosaccharide and Aldose in Carbohydrate Chemistry

DL-Glyceraldehyde is classified as a triose monosaccharide. wikipedia.orgwikipedia.org The term "triose" indicates that it is a simple sugar containing three carbon atoms. wikipedia.org As a "monosaccharide," it represents the simplest form of carbohydrate, a single sugar unit that cannot be broken down into smaller carbohydrates. hmdb.ca

Furthermore, DL-Glyceraldehyde is categorized as an aldose. wikipedia.orgchemeurope.com This classification signifies that its chemical structure includes an aldehyde functional group (-CHO) at one end of its carbon chain. algoreducation.com It is, in fact, the simplest of all aldoses. wikipedia.orgchemeurope.com The structure of glyceraldehyde consists of a three-carbon backbone with a carbonyl group at one end (making it an aldehyde) and hydroxyl groups attached to the other two carbon atoms. iiab.me

The presence of a chiral center, the second carbon atom, gives rise to two stereoisomers: D-glyceraldehyde and L-glyceraldehyde. wikipedia.orgiiab.me These two forms are enantiomers, meaning they are non-superimposable mirror images of each other. libretexts.org The "DL" designation in DL-Glyceraldehyde indicates a racemic mixture, containing equal amounts of both the D- and L-enantiomers. libretexts.org

Historical Context of DL-Glyceraldehyde's Significance in Biochemistry

The historical significance of this compound in biochemistry is profoundly linked to the study of stereoisomerism in carbohydrates. In the late 19th and early 20th centuries, chemists were grappling with the challenge of describing the three-dimensional structures of sugars. Emil Fischer, a pioneering figure in carbohydrate chemistry, proposed the use of this compound as a configurational standard. algoreducation.comiiab.me

Before the advent of modern techniques like X-ray crystallography, it was not possible to determine the absolute configuration of a chiral molecule. Fischer arbitrarily assigned the D-configuration to the dextrorotatory (+) enantiomer of this compound. wikipedia.orglibretexts.org This convention was based on its property of rotating plane-polarized light to the right. openstax.org Conversely, the levorotatory (-) enantiomer was designated as L-glyceraldehyde. libretexts.org This assignment was later confirmed by X-ray crystallography in 1951 to be correct. wikipedia.org

This system, known as the D/L notation, became the standard for describing the stereochemistry of all other monosaccharides. wikipedia.orgiiab.me A sugar is classified as a D-sugar if the hydroxyl group on the chiral carbon furthest from the carbonyl group has the same configuration as D-glyceraldehyde (i.e., on the right in a Fischer projection). libretexts.orgopenstax.org Conversely, if the hydroxyl group is on the left, it is classified as an L-sugar. libretexts.orgopenstax.org This foundational decision to use this compound as the reference point brought a systematic order to the complex world of carbohydrate stereochemistry and remains a fundamental concept in biochemistry education.

Foundational Role as an Intermediate Metabolite in Biological Pathways

DL-Glyceraldehyde, particularly in its phosphorylated form, this compound-3-phosphate (G3P), plays a crucial and foundational role as an intermediate metabolite in several key biological pathways. medchemexpress.comstudysmarter.co.uk Its presence is central to both the breakdown of glucose for energy and the synthesis of essential biomolecules.

The most prominent pathway involving this compound is glycolysis , the universal process for cellular energy production. wikipedia.orgmedchemexpress.com In this pathway, a six-carbon glucose molecule is broken down into two three-carbon molecules. Specifically, fructose-1,6-bisphosphate is cleaved to form this compound-3-phosphate and dihydroxyacetone phosphate (B84403). wikipedia.org The latter is then isomerized to another molecule of this compound-3-phosphate, which is subsequently oxidized and converted into pyruvate, generating ATP and NADH in the process. wikipedia.org

This compound is also a key intermediate in the pentose (B10789219) phosphate pathway (PPP) . wikipedia.org This pathway runs parallel to glycolysis and is vital for generating NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for producing the precursor for nucleotide synthesis, ribose-5-phosphate. taylorandfrancis.commit.edu this compound-3-phosphate can be interconverted with other sugars in the non-oxidative phase of the PPP. youtube.com

Furthermore, in the process of gluconeogenesis , the synthesis of glucose from non-carbohydrate precursors, this compound-3-phosphate serves as a critical building block to form glucose. medchemexpress.com In photosynthetic organisms, during the Calvin cycle, this compound-3-phosphate is a primary product of carbon fixation and is used to regenerate the initial CO2 acceptor and to synthesize sugars for the plant's metabolic needs. algoreducation.com

Chemical and Physical Properties of DL-Glyceraldehyde

The chemical and physical properties of DL-Glyceraldehyde determine its behavior in biological systems and its applications in various scientific fields. As a simple aldose, its structure dictates its reactivity and physical state.

Table 1: Chemical Properties of DL-Glyceraldehyde

PropertyValue
Molecular Formula C3H6O3
Molar Mass 90.08 g/mol
IUPAC Name 2,3-Dihydroxypropanal
Classification Aldotriose Monosaccharide
Chirality Contains one chiral center
Stereoisomers Exists as D- and L-enantiomers

Data sourced from multiple references. wikipedia.orgiiab.me

Table 2: Physical Properties of DL-Glyceraldehyde

PropertyValue
Appearance White crystalline solid or viscous liquid
Melting Point 145 °C (293 °F; 418 K)
Boiling Point 140 to 150 °C (284 to 302 °F; 413 to 423 K) at 0.8 mmHg
Density 1.455 g/cm³
Water Solubility Very soluble (1000 g/L at 25 °C)
Solubility in other solvents Slightly soluble in water, insoluble in benzene, petroleum ether, and pentane.

Data sourced from multiple references. wikipedia.orgumaryland.eduechemi.com

In aqueous solutions, this compound exists in equilibrium with its hydrated form and can also form dimers through hemiacetal formation, which contributes to its syrupy consistency when not in a crystalline state. wikipedia.org

Synthesis and Manufacturing of DL-Glyceraldehyde

The production of DL-Glyceraldehyde can be achieved through various chemical synthesis routes, with methods evolving to improve yield and efficiency.

An improved and more efficient three-step synthesis has been developed starting from glycerol (B35011). acs.org This method involves:

Protection of hydroxyl groups: Two of the hydroxyl groups of glycerol are protected by forming a ketal.

Catalytic oxidation: The resulting monohydric alcohol is then catalytically oxidized in the presence of air to form the corresponding aldehyde.

Another synthetic approach involves the mild oxidation of glycerol using reagents such as hydrogen peroxide with a ferrous salt as a catalyst, which produces a mixture of this compound and dihydroxyacetone. iiab.meacs.org Additionally, the oxidative cleavage of mannitol (B672) using lead tetraacetate can be employed to produce this compound derivatives. cdnsciencepub.com

Applications of DL-Glyceraldehyde

The unique structure and reactivity of DL-Glyceraldehyde make it a valuable compound in various applications, particularly in chemical synthesis and the food industry.

In chemical synthesis , DL-Glyceraldehyde serves as a versatile starting material for the synthesis of more complex molecules. acs.org It is a key precursor in the Kiliani-Fischer synthesis, a method used to elongate the carbon chain of aldoses. acs.org For example, D-glyceraldehyde can be used to synthesize the four-carbon sugars D-erythrose and D-threose. acs.org Conversely, it is also involved in the Wohl degradation, a process for shortening the carbon chain of aldoses. acs.org Its derivatives are also utilized in the total synthesis of prostaglandins. chemicalbook.com

In the food industry , DL-Glyceraldehyde and its dimer are used as flavoring agents and sweeteners. chemimpex.com It is also a key participant in the Maillard reaction , a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. The reaction of this compound with amino acids contributes to the formation of various aroma and color compounds in food products during cooking.

Analytical Methods for DL-Glyceraldehyde

A variety of analytical techniques are employed for the detection, quantification, and characterization of DL-Glyceraldehyde.

Spectroscopic methods are commonly used for its analysis. Nuclear Magnetic Resonance (NMR) spectroscopy , including both 1H and 13C NMR, provides detailed information about the molecular structure and can be used to identify the different forms of this compound in solution. nih.govInfrared (IR) spectroscopy can be used to identify the functional groups present in the molecule, although the carbonyl absorption may be weak due to the tendency of this compound to form hemiacetals. cdnsciencepub.comUV-Vis spectroscopy can also be utilized, with a characteristic absorption peak around 285 nm indicating the presence of the enol form of this compound in solution. mdpi.com

Chromatographic techniques are essential for the separation and quantification of DL-Glyceraldehyde from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. mdpi.com When coupled with a mass spectrometer (HPLC-MS), it allows for both separation and identification based on the mass-to-charge ratio of the molecule and its fragments. mdpi.comGas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, often requiring derivatization of the this compound to increase its volatility. foodb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O3 B3424754 Glyceraldehyde CAS No. 367-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxypropanal
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InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2
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InChI Key

MNQZXJOMYWMBOU-UHFFFAOYSA-N
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Canonical SMILES

C(C(C=O)O)O
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Molecular Formula

C3H6O3
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Related CAS

26793-98-6
Record name Propanal, 2,3-dihydroxy-, dimer
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DSSTOX Substance ID

DTXSID90861586
Record name (+/-)-Glyceraldehyde
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Molecular Weight

90.08 g/mol
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Physical Description

Solid; [Merck Index] Off-white solid; [Acros Organics MSDS], Solid
Record name Glyceraldehyde
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Solubility

17 mg/mL
Record name Glyceraldehyde
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CAS No.

56-82-6, 367-47-5
Record name (±)-Glyceraldehyde
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Record name Propanal, 2,3-dihydroxy-
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Record name DL-glyceraldehyde
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Record name GLYCERALDEHYDE, DL-
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Record name Glyceraldehyde
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Melting Point

145 °C
Record name Glyceraldehyde
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Metabolic Pathways and Intermediates Involving Dl Glyceraldehyde

Central Role in Glycolytic Processes

Glycolysis is the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. nih.govwikipedia.org DL-Glyceraldehyde, in its phosphorylated form, is a central figure in this essential energy-yielding sequence.

During glycolysis, a six-carbon glucose molecule is broken down into two three-carbon molecules. khanacademy.org Specifically, the enzyme aldolase (B8822740) cleaves fructose-1,6-bisphosphate into two different three-carbon sugars: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (G3P). nih.govkhanacademy.orgatlas.org While these two molecules are isomers, only G3P can directly proceed to the next stage of glycolysis. khanacademy.org DHAP is readily converted into G3P by the enzyme triosephosphate isomerase, ensuring that both halves of the original glucose molecule can be catabolized in the pathway. wikipedia.orgnih.gov This makes G3P the direct entry point into the second, energy-releasing phase of glycolysis. khanacademy.orgsparknotes.com

The conversion of G3P onward in the glycolytic pathway involves a series of critical enzymatic reactions. The primary enzyme acting on G3P is this compound-3-Phosphate Dehydrogenase (GAPDH), which catalyzes the sixth step of glycolysis. wikipedia.orgbionity.com

The transformation catalyzed by GAPDH is a two-step process:

Oxidation : G3P is oxidized, and the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is reduced to NADH. sparknotes.combrainkart.com This is a highly exergonic reaction. wikipedia.org

Phosphorylation : The energy released from the oxidation drives the addition of an inorganic phosphate group to the molecule, forming 1,3-bisphosphoglycerate (1,3-BPG). sparknotes.comwikipedia.org

Following this, the enzyme phosphoglycerate kinase (PGK) catalyzes the transfer of a high-energy phosphate group from 1,3-BPG to ADP, generating the first molecule of ATP in glycolysis. sparknotes.comgithub.io This step is a key example of substrate-level phosphorylation. The product of this reaction is 3-phosphoglycerate. sparknotes.com Subsequent enzymatic steps further modify 3-phosphoglycerate, ultimately leading to the formation of pyruvate, the final product of glycolysis. khanacademy.orgbrainkart.com

EnzymeSubstrateProductKey Function in Glycolysis
AldolaseFructose-1,6-bisphosphateThis compound 3-phosphate (G3P) & Dihydroxyacetone phosphate (DHAP)Cleaves a 6-carbon sugar into two 3-carbon intermediates. atlas.org
Triosephosphate IsomeraseDihydroxyacetone phosphate (DHAP)This compound 3-phosphate (G3P)Converts DHAP to G3P, allowing all carbons from glucose to proceed through glycolysis. nih.gov
This compound-3-Phosphate Dehydrogenase (GAPDH)This compound 3-phosphate (G3P)1,3-BisphosphoglycerateOxidizes G3P and generates NADH. sparknotes.comwikipedia.org
Phosphoglycerate Kinase (PGK)1,3-Bisphosphoglycerate3-PhosphoglycerateGenerates ATP through substrate-level phosphorylation. sparknotes.comgithub.io

DL-Glyceraldehyde, particularly the L-isomer, has been identified as a potent inhibitor of glycolysis. nih.govoup.com This inhibitory effect is significant in cancer cells, which often exhibit a high rate of glycolysis for energy generation, a phenomenon known as the Warburg effect. nih.govnih.gov By targeting this metabolic pathway, DL-glyceraldehyde can preferentially impact malignant cells. nih.gov

The mechanism of inhibition is multifaceted. One proposed mechanism suggests that L-glyceraldehyde condenses with dihydroxyacetone phosphate to form L-sorbose-1-phosphate, which in turn inhibits hexokinase, a key regulatory enzyme at the beginning of the glycolytic pathway. nih.gov Another mechanism involves the inhibition of GAPDH. taylorandfrancis.com Studies have shown that DL-glyceraldehyde treatment can lead to an inhibition of the carbon flux from glucose into metabolites that appear downstream of the aldolase reaction. nih.gov This inhibition of glycolysis can induce a state of oxidative stress, hinder nucleotide biosynthesis, and ultimately lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govmdpi.comresearchgate.net

Participation in Gluconeogenesis

Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors, such as lactate (B86563), glycerol (B35011), and certain amino acids. wikipedia.orgproteopedia.org This process is crucial for maintaining blood glucose levels during periods of fasting or starvation. wikipedia.org DL-Glyceraldehyde, via its phosphorylated intermediate G3P, is a key substrate for this pathway. medchemexpress.com

Many of the enzymatic reactions in gluconeogenesis are the reverse of those in glycolysis. wikipedia.org G3P, along with DHAP, can be converted back to fructose-1,6-bisphosphate by the enzyme aldolase. nih.gov From there, a series of reactions, bypassing the irreversible steps of glycolysis, leads to the formation of glucose. proteopedia.org Therefore, any molecule that can be converted to G3P can serve as a building block for glucose synthesis.

Contribution to the Pentose (B10789219) Phosphate Pathway

The pentose phosphate pathway (PPP) is a metabolic pathway that runs parallel to glycolysis. wikipedia.org Its primary roles are to generate NADPH, which is essential for reductive biosynthesis and for protecting against oxidative stress, and to produce ribose 5-phosphate, a precursor for nucleotide synthesis. wikipedia.org

This compound 3-phosphate serves as a critical link between glycolysis and the PPP. taylorandfrancis.comnih.gov The non-oxidative phase of the PPP involves a series of reversible reactions that interconvert various sugar phosphates. nih.govlibretexts.org The enzymes transketolase and transaldolase can use G3P as a substrate to produce other intermediates, such as fructose (B13574) 6-phosphate (another glycolytic intermediate) and erythrose 4-phosphate (a precursor for aromatic amino acid synthesis). wikipedia.orgnih.gov This connection allows the cell to divert glycolytic intermediates into the PPP when the demand for NADPH or ribose 5-phosphate is high. wikipedia.org Conversely, intermediates from the PPP can be converted back into G3P and fructose 6-phosphate to re-enter the glycolytic pathway for energy production. taylorandfrancis.com

EnzymeReactants (involving G3P)ProductsFunction in Linking Pathways
TransketolaseSedoheptulose 7-phosphate + this compound 3-phosphateRibose 5-phosphate + Xylulose 5-phosphateConnects PPP intermediates with glycolytic intermediates. nih.gov
TransaldolaseSedoheptulose 7-phosphate + this compound 3-phosphateErythrose 4-phosphate + Fructose 6-phosphateActs as a bridge between glycolysis and the PPP. nih.gov

Diverse Metabolic Fates in Specific Cellular Contexts

The metabolism of DL-glyceraldehyde can vary depending on the cell type and its specific metabolic needs.

In Human Erythrocytes (Red Blood Cells) : Studies have shown that D-glyceraldehyde is metabolized in human erythrocytes to produce L-lactate at rates comparable to lactate formation from glucose. nih.gov It is suggested that D-glyceraldehyde is metabolized via multiple pathways, including the main glycolytic pathway following its phosphorylation by the enzyme triokinase. nih.gov

In Hepatocytes (Liver Cells) : In isolated hepatocytes, D-glyceraldehyde enters the glycolytic/gluconeogenic pathways at the triose phosphate level. nih.govresearchgate.net Its metabolism can lead to a substantial depletion of ATP, similar to the effects of fructose and glycerol, due to the rapid phosphorylation and accumulation of intermediates like fructose 1-phosphate. nih.govresearchgate.net

In Cancer Cells : As previously mentioned, DL-glyceraldehyde can inhibit glycolysis. oup.com In neuroblastoma cells, for example, L-glyceraldehyde has been shown to inhibit cell growth, arrest the cell cycle, and induce apoptosis. nih.govmedchemexpress.com This is achieved through a multi-modal mechanism that includes not only glycolytic inhibition but also the promotion of oxidative stress and the disruption of nucleotide biosynthesis. nih.govmdpi.com This selective action against rapidly proliferating cells highlights its potential as a subject of interest in cancer metabolism research. medchemexpress.comnih.gov

Effects on Erythrocytic Metabolism and Glucose Flux

In human erythrocytes, DL-glyceraldehyde is actively metabolized, influencing the cells' primary energy-generating pathways. nih.gov Research indicates that both D-glyceraldehyde and dihydroxyacetone are converted to L-lactate at rates comparable to the lactate formation from glucose. nih.gov The metabolism of this compound can proceed through multiple routes, including phosphorylation by triokinase to enter the glycolytic pathway. nih.gov

This compound induces significant changes in the flux of glucose through the hexose (B10828440) monophosphate pathway (also known as the pentose phosphate pathway). nih.gov This is linked to the reduction of this compound to glycerol, a process that utilizes NADPH. cloudfront.net The increased demand for NADPH for this reduction stimulates the hexose monophosphate shunt, as evidenced by an increased formation of CO2 from glucose when red cell suspensions are incubated with D-glyceraldehyde. cloudfront.net The enzyme responsible for this reduction in erythrocytes has been identified as L-hexonate dehydrogenase, not aldose reductase. cloudfront.net

Furthermore, the metabolic state of the red blood cells, particularly their ATP content, influences glucose transport kinetics, which could be indirectly affected by this compound metabolism. jelsciences.com The metabolism of this compound and its subsequent impact on the cell's redox state (e.g., levels of pyridine (B92270) nucleotides and glutathione) are key aspects of its effect on erythrocytes. nih.gov

Table 1: Summary of DL-Glyceraldehyde's Effects on Erythrocyte Metabolism
Metabolic AspectObserved Effect of DL-GlyceraldehydeKey Findings
Lactate ProductionMetabolized to L-lactate at rates comparable to glucose. nih.govSuggests integration into the lower part of the glycolytic pathway. nih.gov
Glucose FluxInduces changes in the flux of glucose oxidized via the hexose monophosphate pathway. nih.govLinked to the NADPH-dependent reduction of this compound to glycerol. cloudfront.net
Metabolic PathwaysMetabolized via two or more pathways, including phosphorylation by triokinase to enter glycolysis. nih.govNeither oxidation to D-glyceric acid nor reduction to glycerol is a prerequisite for its primary metabolism. nih.gov
Redox StateAffects levels of reduced and oxidized pyridine nucleotides and glutathione (B108866). nih.govHigh concentrations can induce oxidative stress through autoxidation. nih.gov

Alterations in Embden-Meyerhoff Pathway Intermediates

DL-Glyceraldehyde directly influences the concentrations of intermediates within the Embden-Meyerhof pathway (glycolysis). nih.gov One of the key enzymes in this pathway is this compound-3-Phosphate Dehydrogenase (GAPDH), which is central to glucose oxidation. ashpublications.org The activity of GAPDH can create a bottleneck in glycolysis, diverting metabolic flux. ashpublications.org

Studies on stored red blood cells show a consumption of the GAPDH substrate, this compound 3-phosphate, and a decrease in the generation of its product, diphosphoglycerate, over time, suggesting a reduction in GAPDH activity. ashpublications.org When exogenous this compound is introduced into erythrocytes, its D-isomer is phosphorylated to D-glyceraldehyde 3-phosphate, which then enters the glycolytic pathway. nih.gov This direct entry can alter the concentrations and equilibrium of other glycolytic intermediates. For instance, inactivation of GAPDH significantly reduces lactate formation from glucose and dihydroxyacetone but only partially reduces it from this compound, indicating that this compound can be metabolized through alternative routes. nih.gov

The Embden-Meyerhof pathway involves the cleavage of a hexose into two trioses, this compound-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). wikilectures.eu Since only G3P continues down the glycolytic pathway, any factor altering its concentration or the concentration of DHAP will have a cascading effect on all subsequent intermediates. wikilectures.eusigmaaldrich.com

Table 2: Impact of DL-Glyceraldehyde on Embden-Meyerhof Pathway
Pathway ComponentEffect of DL-Glyceraldehyde IntroductionReference
This compound 3-Phosphate (G3P)D-glyceraldehyde is phosphorylated, increasing the pool of G3P available for glycolysis. nih.gov
This compound-3-Phosphate Dehydrogenase (GAPDH) ActivityChanges in G3P levels and cellular redox state can modulate GAPDH activity, affecting downstream intermediates. ashpublications.org
Overall Intermediate ConcentrationsInduces changes in the concentrations of various intermediates in the pathway. nih.gov

Formation of Adducts with Intracellular Macromolecules (e.g., Glutathione, Proteins)

A significant fate of this compound within red blood cells is the formation of adducts with intracellular macromolecules. nih.gov This occurs through non-enzymatic reactions with nucleophilic groups present on these molecules.

Glutathione Adducts: DL-Glyceraldehyde reacts with the thiol group of reduced glutathione (GSH). nih.govnih.gov This reaction leads to a decrease in the levels of erythrocyte glutathione. nih.gov The formation of these adducts is one of the primary ways this compound is processed in red cells. nih.gov

Protein Adducts: The aldehyde group of this compound is reactive towards amino and thiol groups on proteins. nih.gov It can form Schiff bases with amino groups and hemimercaptals with the thiol groups of cysteine residues in proteins. nih.gov In erythrocytes, this compound has been shown to cause cross-linking of hemoglobin monomers and membrane proteins, particularly at high concentrations. nih.gov This modification of proteins, including hemoglobin, suggests that this compound itself is the reactive species within the erythrocyte. nih.gov These reactions can alter protein structure and function.

Table 3: Adduct Formation with DL-Glyceraldehyde
MacromoleculeType of Adduct/ReactionConsequence
Glutathione (GSH)Forms adducts with the thiol group. nih.govnih.govDecrease in intracellular reduced glutathione levels. nih.gov
Proteins (General)Reacts with thiol groups (cysteine) and amino groups (lysine). nih.govFormation of hemimercaptals and Schiff bases. nih.gov
HemoglobinCross-linking between monomers. nih.govModification of up to two lysine (B10760008) residues per hemoglobin molecule. pnas.org
Erythrocyte Membrane ProteinsCross-linking of membrane proteins. nih.govPotential alteration of membrane properties. nih.gov

Reversible Interconversion with Dihydroxyacetone Phosphate (DHAP)

In glycolysis, the enzyme aldolase cleaves fructose-1,6-bisphosphate into two triose phosphates: this compound-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). wikilectures.eu These two molecules are isomers, with GAP being an aldose and DHAP a ketose. doubtnut.com

The enzyme Triose Phosphate Isomerase (TIM) catalyzes the rapid and reversible interconversion of DHAP and GAP. wikilectures.euresearchgate.net This reaction is crucial because only GAP can proceed through the subsequent steps of the glycolytic pathway. wikilectures.eu The isomerization ensures that the carbon from DHAP is not wasted and can be utilized for energy production. researchgate.net

The equilibrium of this reaction strongly favors the formation of DHAP. nih.govchegg.com However, the conversion of DHAP to GAP proceeds readily in the cell. chegg.com This is because the GAP formed is immediately consumed by the next enzyme in the glycolytic pathway, this compound-3-phosphate dehydrogenase. chegg.com This continuous removal of the product pulls the reaction in the forward direction, ensuring a steady supply of GAP for glycolysis. chegg.com While TIM primarily acts on the phosphorylated forms, it has also been shown to catalyze the direct conversion of D-glyceraldehyde into dihydroxyacetone, although the rate is extremely low compared to its action on the phosphorylated substrates. nih.gov

Stereochemical Attributes and Isomer Specific Research of Glyceraldehyde

Enantiomeric Forms: D-Glyceraldehyde and L-Glyceraldehyde

Glyceraldehyde (C₃H₆O₃) is characterized by a single chiral center, the carbon atom at position 2, which is bonded to four different chemical groups. This chirality leads to the existence of two non-superimposable mirror-image forms, known as enantiomers: D-glyceraldehyde and L-glyceraldehyde wikipedia.orguoanbar.edu.iqgonzaga.edu. DL-Glyceraldehyde typically refers to a racemic mixture, containing equal proportions of both D- and L-glyceraldehyde sigmaaldrich.com. D-Glyceraldehyde is also known as (R)-glyceraldehyde, while L-glyceraldehyde is its (S)-enantiomer wikipedia.orgchemeurope.com. In biological systems, D-glyceraldehyde is the predominant isomer found in nature algoreducation.comlibretexts.org.

Configurational Standard in Monosaccharide Nomenclature

This compound is historically significant as the configurational standard for assigning the D/L nomenclature to all monosaccharides and other chiral organic molecules wikipedia.orguoanbar.edu.iqiiab.mepressbooks.pubmmcmodinagar.ac.inchiralpedia.com. This system, established by Emil Fischer, relates the stereochemistry of other sugars to that of D-glyceraldehyde. Specifically, monosaccharides with the same configuration at their stereocenter farthest from the carbonyl group as D-glyceraldehyde are designated as D-sugars, while those with the configuration of L-glyceraldehyde are designated as L-sugars wikipedia.orgpressbooks.pubmmcmodinagar.ac.inchiralpedia.comopenstax.org. In Fischer projections, the hydroxyl group on the highest numbered chiral carbon determines the D or L designation; if it is on the right, it is D, and if on the left, it is L uoanbar.edu.iqmmcmodinagar.ac.inchiralpedia.com.

Significance of Chirality in Biological Systems and Molecular Recognition

Chirality is a fundamental property that profoundly influences molecular interactions in biological systems numberanalytics.comchiralpedia.com. Biological molecules, such as enzymes and receptors, are often chiral themselves, leading to highly specific recognition and binding of one enantiomer over another numberanalytics.comchiralpedia.comresearchgate.netnih.gov. This stereospecificity is critical for the proper functioning of biochemical pathways, signal transduction, and the efficacy of pharmaceuticals numberanalytics.comchiralpedia.com. This compound's chirality is central to its role as a building block and intermediate, where its specific stereochemical configuration dictates its interaction with enzymes and its participation in metabolic pathways algoreducation.comsolubilityofthings.comontosight.ai. The homochirality observed in biological molecules, such as the preference for D-glyceraldehyde and other D-sugars, is a key aspect of life's chemistry libretexts.org.

Differential Biochemical Activities of this compound Enantiomers

The D and L enantiomers of this compound exhibit distinct biochemical activities and metabolic fates. While both are intermediates in carbohydrate metabolism, their interactions with chiral biological machinery differ significantly algoreducation.comresearchgate.netbiorxiv.orgfu-berlin.de. D-glyceraldehyde is a central intermediate in glycolysis, the pathway for glucose breakdown, and is involved in energy production algoreducation.comacs.org.

L-Glyceraldehyde's Superior Inhibitory Effects on Cellular Processes

Research indicates that L-glyceraldehyde possesses superior inhibitory effects on cellular processes compared to its D-enantiomer. Studies have shown that L-glyceraldehyde is a potent inhibitor of glycolysis, targeting NAD(H)-dependent reactions, which can lead to growth inhibition, apoptosis, and a redox crisis in cancer cells researchgate.netbiorxiv.orgfu-berlin.de. This inhibition of glycolysis by L-glyceraldehyde is more pronounced than that observed with D-glyceraldehyde researchgate.netbiorxiv.orgfu-berlin.de. Furthermore, L-glyceraldehyde has been shown to significantly inhibit nucleotide biosynthesis, a process not notably affected by the D-isomer researchgate.netbiorxiv.orgfu-berlin.de. These findings suggest that L-glyceraldehyde's multi-modal mechanism of action, impacting both metabolism and signaling pathways, makes it a potential therapeutic agent researchgate.netbiorxiv.orgfu-berlin.de.

Spontaneous Dimerization and Cyclic Hemiacetal Formation of this compound

This compound, like other hydroxy-aldehydes, is prone to spontaneous self-reactions in solution. In aqueous and concentrated solutions, this compound readily undergoes dimerization and cyclic hemiacetal formation wikipedia.orgscielo.brresearchgate.nettandfonline.comwikipedia.org. The aldehyde group can react with one of the hydroxyl groups within the same or another molecule to form a cyclic hemiacetal. This process leads to the formation of cyclic structures, such as 1,4-dioxane (B91453) derivatives, which are often dimeric in nature scielo.brresearchgate.netwikipedia.org.

Equilibrium Between Monomeric and Dimeric Forms in Solution

In aqueous solutions, this compound exists in a dynamic equilibrium between its monomeric (aldehyde) form, hydrated monomeric form, and various dimeric and oligomeric cyclic hemiacetal structures wikipedia.orgscielo.brresearchgate.netwikipedia.orgacs.orgresearchgate.netresearchgate.net. NMR studies indicate that the free aldehyde form is typically a minor component at room temperature, with dimeric cyclic hemiacetals being predominant, particularly in concentrated solutions wikipedia.orgscielo.brresearchgate.net. The equilibrium is influenced by factors such as concentration, temperature, and solvent conditions acs.orgresearchgate.net. For instance, in dilute aqueous solutions, the monomeric and hydrated monomeric forms are more prevalent, while dimerization becomes significant at higher concentrations wikipedia.orgresearchgate.net. The interconversion between these species can be relatively slow, taking hours to reach equilibrium researchgate.netresearchgate.net.


Theoretical Studies on Dimer Conformations and Stability

This compound, particularly in aqueous solutions, exhibits a significant tendency to dimerize. This process predominantly leads to the formation of cyclic hemiacetals, specifically 1,4-dioxane derivatives known as 2,5-dihydroxy-3,6-dihydroxymethyl-1,4-dioxanes. scielo.brscielo.org.mxresearchgate.net Spectroscopic analyses, including infrared and nuclear magnetic resonance, reveal that at room temperature, the concentration of the free aldehydic monomer is low, with these dimeric structures being the dominant species. scielo.brresearchgate.net

This compound Dimerization: Formation of Cyclic Hemiacetals The dimerization of this compound involves the nucleophilic attack of a hydroxyl group from one molecule onto the carbonyl carbon of another, creating a six-membered ring. This cyclization process generates new stereocenters, leading to the formation of various diastereoisomers of the 1,4-dioxane structure. scielo.brscielo.org.mxresearchgate.net The relative stability and population of these dimeric forms are critically influenced by stereoelectronic effects and specific intermolecular interactions.

Computational Methodologies for Conformation Analysis To elucidate the complex structures and energetic stabilities of this compound dimers, theoretical computational chemistry methods are indispensable. Density Functional Theory (DFT) is a widely adopted approach, with specific functionals like B3LYP, often employed in conjunction with basis sets such as 6-31G(d,p), proving effective for these investigations. scielo.brscielo.org.mxacs.orgscielo.org.mx These computational techniques allow for the precise optimization of various conformers and the quantitative assessment of their relative energies, thereby mapping the potential energy surface of dimer formation and identifying the most stable configurations. scielo.brscielo.org.mxresearchgate.netacs.orgacs.orgirb.hrresearchgate.netacs.orgacs.orgmdpi.comwestmont.edu

Key Dimer Conformations and Their Stability Theoretical studies have identified multiple diastereoisomers of the 2,5-dihydroxy-3,6-dihydroxymethyl-1,4-dioxane system, arising from the dimerization of this compound enantiomers. scielo.brscielo.org.mxresearchgate.net The stability of these conformers is significantly governed by the interplay of intramolecular hydrogen bonding and the anomeric effect. scielo.brscielo.org.mxresearchgate.net For instance, specific orientations of hydroxyl groups within the dioxane ring, stabilized by hydrogen bonds to ring oxygen atoms or other hydroxyl groups, contribute to enhanced energetic stability. scielo.brresearchgate.netacs.orgscielo.org.mxacs.orgirb.hrresearchgate.netmdpi.comwestmont.edu

Table 1: Relative Energies of this compound Dimer Conformers

Conformer Pair Relative Energy (kcal/mol) Description/Note
Conformer 1 vs. 2 +2.21 Conformer 1 is less stable than Conformer 2.
Conformer 13 vs. 12 -2.93 Conformer 13 is more stable than Conformer 12.
Conformer 15 vs. 16 -4.53 Conformer 15 is more stable than Conformer 16.

Note: Relative energies are calculated using B3LYP/6-31G(d,p) level of theory. Positive values indicate the first conformer is less stable than the second, and negative values indicate it is more stable. scielo.br

List of Compounds Mentioned

Compound Name
DL-Glyceraldehyde
D-Glyceraldehyde
L-Glyceraldehyde
Glycerol (B35011)
Glycolaldehyde (B1209225)
Dihydroxyacetone
Formaldehyde (B43269)
2,3-Dihydroxypropanal

Enzymatic Interactions and Catalytic Mechanisms Associated with Dl Glyceraldehyde

Interactions with Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)

Multifunctional "Moonlighting" Roles of GAPDH Beyond Metabolism

Participation in Cellular Oxidative Stress Responses

DL-Glyceraldehyde (GA) and its L-isomer have been implicated in cellular oxidative stress responses. L-Glyceraldehyde (L-GA) has been shown to promote oxidative stress and induce the production of reactive oxygen species (ROS) in neuroblastoma cells, leading to a redox crisis biorxiv.orgmdpi.com. The inhibitory action of L-GA on cell growth was partially alleviated by the co-application of N-acetyl-cysteine (NAC), an antioxidant, suggesting a direct link between L-GA-induced oxidative stress and cellular dysfunction biorxiv.orgmdpi.com.

This compound itself can induce oxidative stress in red blood cells through autoxidation, a process that consumes oxygen and generates hydrogen peroxide and alpha-ketoaldehydes nih.gov. Furthermore, this compound can form adducts with cellular components like glutathione (B108866) and proteins, and react with oxyhemoglobin and pyridine (B92270) nucleotides, contributing to cellular redox imbalance nih.gov.

This compound-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, also plays a role in cellular responses to oxidative stress. Its activity can be modulated by oxidative conditions, acting as a reversible metabolic switch. Under oxidative stress, GAPDH inactivation can redirect metabolic flux from glycolysis towards the pentose (B10789219) phosphate (B84403) pathway (PPP), thereby increasing the generation of NADPH, an essential antioxidant cofactor ashpublications.orgnih.govwikipedia.org. Studies have also indicated that the oxidation of GAPDH's active-site cysteine residue (Cys152) is crucial for its interaction with mitogen-activated protein kinases (MAPKs), such as JNK, under oxidative stress conditions, influencing cellular signaling pathways researchgate.net. Moreover, GAPDH aggregation under oxidative stress has been linked to mitochondrial dysfunction and cell death nih.gov.

In hepatic stellate cells, DL-glyceraldehyde (GA) has been observed to significantly elevate ROS production biomolther.org.

Roles in DNA Repair and Chromatin Remodeling

While direct, extensive roles of DL-Glyceraldehyde in DNA repair and chromatin remodeling are still being elucidated, some indirect connections and potential mechanisms have been identified. The depletion of nucleotide pools by L-Glyceraldehyde in neuroblastoma cells suggests potential downstream effects on DNA synthesis and repair, as nucleotide availability is critical for these processes biorxiv.orgmdpi.com. Evidence indicates that DNA damage responses, such as the upregulation of p53, can be triggered by conditions that impair nucleotide biosynthesis, a process affected by L-GA biorxiv.org.

Metabolic intermediates, including this compound 3-phosphate (GA3P), are essential for de novo nucleotide synthesis, which in turn supports DNA repair and replication frontiersin.org. Furthermore, metabolites can influence DNA folding and remodeling, processes integral to DNA repair mechanisms, particularly double-strand break repair frontiersin.orgfrontiersin.org.

This compound-3-phosphate dehydrogenase (GAPDH) has been found to function within the nucleus and is implicated in DNA replication and repair processes nih.gov. The reactive cysteine residues within GAPDH have the potential to form DNA-protein crosslinks, a type of DNA damage that can arise from certain chemical exposures nih.gov. Oxidative modifications of GAPDH are also linked to metabolic reprogramming and cellular responses under stress, which can indirectly affect DNA integrity and repair pathways ashpublications.orgnih.gov.

Chromatin remodeling, a process critical for gene regulation, DNA replication, and repair, can be influenced by various cellular factors, including metabolites and enzymes like GAPDH frontiersin.orgplos.orgnih.gov. Nuclear accumulation of cytosolic GAPDH has been observed in plants under stress conditions, suggesting a potential role in cellular responses that might involve chromatin regulation frontiersin.org.

DL-Glyceraldehyde 3-Phosphate as an Enzyme Inhibitor

DL-Glyceraldehyde 3-Phosphate (DL-G3P) serves as a significant enzyme inhibitor, particularly targeting enzymes involved in phospholipid biosynthesis and amino acid metabolism. Its inhibitory actions are often characterized by competitive or time-dependent mechanisms.

Inhibition of Acyltransferase Activity

DL-Glyceraldehyde 3-phosphate is recognized as a competitive inhibitor of enzymes involved in membrane phospholipid synthesis medchemexpress.com. Specifically, it inhibits acyl coenzyme A:sn-glycerol 3-phosphate acyltransferase, with reported inhibition constants (Ki) around 1.8 mM nih.gov. It also inhibits cytidine (B196190) 5′-diphosphate-diglyceride:sn-glycerol 3-phosphate phosphatidyltransferase, with a Ki of approximately 2.7 mM nih.gov. This competitive inhibition occurs by DL-G3P acting as a substrate analogue for sn-glycerol 3-phosphate (G3P) .

Competitive and Non-Competitive Inhibition of Aspartate Aminotransferase Isozymes

DL-Glyceraldehyde 3-phosphate acts as a time-dependent inhibitor of both cationic and anionic isozymes of aspartate aminotransferase (AST) medchemexpress.comglpbio.com. Studies on rat liver AST isozymes have detailed these inhibitory effects. The pyridoxamine (B1203002) form of the cationic AST isozyme is inhibited with a Ki of 0.084 mM, while the pyridoxamine form of the anionic isozyme exhibits inhibition with a Ki of 0.39 mM glpbio.com.

Furthermore, DL-Glyceraldehyde 3-phosphate can non-enzymatically glycosylate and inhibit pig heart cytoplasmic aspartate aminotransferase (cAAT) kansascity.edu. At a concentration of 5.0 mM, Glyc3P decreased cAAT activity by 47% within one minute at 23°C. This inhibition was found to be irreversible and was enhanced by increasing the incubation pH or temperature kansascity.edu.

Substrate Analog Interactions with Non-Phosphorylating this compound-3-Phosphate Dehydrogenase

Structural analogues of D-glyceraldehyde-3-phosphate (D-Ga3P) and NADP+ have been studied for their interactions with non-phosphorylating this compound-3-phosphate dehydrogenase (GAPN) from celery leaves conicet.gov.arresearchgate.net. Several NADP+ analogues served as alternative enzyme substrates, exhibiting varying Vmax and Km values compared to NADP+ conicet.gov.ar.

Analogues of the nicotinamide (B372718) moiety, such as thionicotinamide (B1219654) and 3-aminopyridine, acted as competitive inhibitors of GAPN, indicating high-affinity binding to the enzyme conicet.gov.arresearchgate.net. Regarding analogues of D-Ga3P, most behaved as competitive inhibitors. However, the L-isomer of this compound-3-phosphate (L-Ga3P) exhibited a non-competitive inhibitory effect at higher concentrations conicet.gov.arresearchgate.net. These findings highlight the importance of the chemical group at carbon-1, the phosphate ester at carbon-3, and the stereochemical configuration at carbon-2 of Ga3P for enzyme interaction conicet.gov.ar.

Human serine racemase has also been shown to be inhibited by this compound 3-phosphate (G3P), likely through a covalent reaction involving its aldehyde functional group, with similar effects observed for both G3P enantiomers researchgate.net.

Cellular and Molecular Pathobiological Effects of Dl Glyceraldehyde

Apoptosis Induction Pathways

DL-Glyceraldehyde is a potent inducer of apoptosis, or programmed cell death, a critical process for eliminating damaged or unwanted cells. Its ability to trigger apoptosis is a key component of its anti-cancer effects and involves multiple interconnected molecular pathways. nih.govresearchgate.netbiorxiv.org

The apoptotic process initiated by DL-glyceraldehyde involves caspases, a family of cysteine proteases that execute cell death. novusbio.com Caspases exist as inactive zymogens and are activated in a proteolytic cascade. cellsignal.com A key "executioner" caspase is Caspase-3, which, once activated, cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. cellsignal.comnih.gov

Evidence points to a caspase-dependent mechanism in glyceraldehyde-induced cell death. The detection of cleaved (activated) Caspase-3 serves as a strong indicator that this pathway is engaged. novusbio.comnih.gov Apoptotic stimuli, such as the metabolic and oxidative stress caused by this compound, can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like Caspase-3 to dismantle the cell in a controlled manner. mdpi.com

The decision for a cell to undergo apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. nih.govnih.gov Pro-apoptotic members like Bax and Bak promote the permeabilization of the mitochondrial outer membrane, leading to the release of factors that activate caspases. frontiersin.org Conversely, anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process. aacrjournals.org

DL-Glyceraldehyde-induced cellular stress disrupts this delicate balance, tipping it in favor of apoptosis. The enzyme GAPDH has been implicated as a multifaceted regulator in this process. nih.gov Under conditions of oxidative stress, GAPDH can translocate to the nucleus and participate in the apoptotic cascade. nih.govpnas.org While the precise interactions are complex, the metabolic crisis and oxidative stress generated by this compound are potent signals that lead to the activation of pro-apoptotic BH3-only proteins. These proteins then either directly activate Bax and Bak or neutralize the protective anti-apoptotic Bcl-2 proteins, ultimately committing the cell to apoptosis. nih.govaacrjournals.org

Generation of Oxidative Stress Responses

A primary mechanism through which DL-glyceraldehyde exerts its cytotoxic effects is the induction of severe oxidative stress. researchgate.netnih.gov This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems. nih.gov this compound is a highly reactive compound that can generate ROS through several means, including its metabolism and auto-oxidation. hmdb.canih.gov

Studies have shown that exposure to this compound leads to a significant increase in intracellular ROS levels, creating a "redox crisis" in cells. researchgate.netbiorxiv.org This surge in ROS can cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA. nih.govmdpi.com The accumulation of ROS and the resulting oxidative damage act as a potent trigger for the apoptotic pathways described previously. nih.gov Furthermore, this compound can deplete intracellular levels of glutathione (B108866), a critical antioxidant molecule, further impairing the cell's ability to cope with the oxidative onslaught. hmdb.ca This induction of oxidative stress is a central and unifying feature of DL-glyceraldehyde's pathobiological effects, linking its metabolic impact directly to the modulation of cell viability and the induction of cell death.

Production of Reactive Oxygen Species (ROS)

DL-Glyceraldehyde has been demonstrated to be a potent inducer of intracellular reactive oxygen species (ROS) production. This effect is not limited to a single cell type, as studies have shown increased ROS levels in various cells, including pancreatic islets, neuronal cells, and endothelial cells, upon exposure to this compound. researchgate.netnih.govresearchgate.net The generation of ROS by this compound is thought to occur through both mitochondrial and non-mitochondrial pathways. researchgate.net For instance, research on pancreatic islets has indicated that D-glyceraldehyde can lead to the production of intracellular peroxides through mechanisms independent of mitochondrial oxidative phosphorylation. researchgate.net

In neuroblastoma cells, L-glyceraldehyde treatment has been shown to induce ROS generation, which can be monitored by the fluorometric analysis of the oxidation of 2′,7′–dichlorofluorescin diacetate (DCFDA) to the fluorescent 2′,7′–dichlorofluorescein (DCF). researchgate.net This increase in ROS is a critical factor in the observed cytotoxicity and growth inhibition in these cancer cells. researchgate.net Furthermore, this compound-derived advanced glycation end-products (GA-AGEs) have been shown to enhance intercellular ROS production following their interaction with the Receptor for Advanced Glycation End-Products (RAGE), contributing to microvascular complications of diabetes and the malignancy of cancer. researchgate.net

Table 1: Research Findings on DL-Glyceraldehyde-Induced ROS Production

Cell TypeExperimental ConditionsObserved Effect on ROSMeasurement MethodReference
Pancreatic Islets24-hour exposure to 2 mM D-Glyceraldehyde2.14-fold increase in intracellular peroxide levelsNot specified researchgate.net
Neuroblastoma cells (IMR-32 and SH-SY5Y)Treatment with 1 mM L-GlyceraldehydeSignificant increase in ROS generationDCFDA assay researchgate.net
Endothelial CellsExposure to this compound-derived pyridinium (B92312) (GLAP), a GA-AGEInduction of ROS production via interaction with RAGENot specified nih.gov

Impact on Intracellular Redox Homeostasis and Glutathione Levels

The this compound-induced surge in ROS production directly impacts the intracellular redox homeostasis, leading to a state of oxidative stress. A key component of the cellular antioxidant defense system is glutathione (GSH), a tripeptide that plays a crucial role in neutralizing ROS and maintaining the redox balance. Studies have indicated that exposure to this compound can lead to the depletion of intracellular GSH levels. This depletion exacerbates the oxidative stress induced by this compound, as the cell's capacity to scavenge free radicals is diminished. The mechanism of GSH depletion is likely multifaceted, involving its consumption during the detoxification of reactive aldehydes and its oxidation in the presence of high ROS levels. The disruption of redox homeostasis and the depletion of glutathione are critical events that can trigger downstream pathological processes, including cellular dysfunction and apoptosis.

Formation of Advanced Glycation End-Products (AGEs) and Disease Pathogenesis

Characterization of this compound-Derived AGEs (GA-AGEs/Glycer-AGEs) as Cytotoxic Entities

This compound is a highly reactive precursor in the formation of Advanced Glycation End-Products (AGEs), a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. AGEs derived from this compound are specifically termed GA-AGEs or Glycer-AGEs and are recognized for their potent cytotoxic effects. nih.govresearchgate.net The formation of GA-AGEs is significantly faster than that of glucose-derived AGEs. frontiersin.org

Several distinct structures of GA-AGEs have been identified, including:

Triosidines nih.gov

This compound-derived pyridinium (GLAP) nih.gov

Pyrrolopyridinium lysine (B10760008) dimers (PPGs) nih.gov

Methylglyoxal-derived hydroimidazolone 1 (MG-H1) nih.gov

Argpyrimidine nih.gov

These GA-AGEs have been shown to induce cell death in various cell types. For example, studies on primary rat cortical neurons demonstrated that D-glyceraldehyde modified BSA led to the highest level of cell death compared to AGEs derived from other sugars. mdpi.com In human pancreatic ductal epithelial (HPDE) cells, treatment with 4 mM of this compound for 48 hours resulted in a significant reduction in cell viability. nih.gov The cytotoxicity of GA-AGEs is a key factor in their contribution to the pathogenesis of various diseases.

Table 2: Cytotoxic Effects of this compound and GA-AGEs on Different Cell Lines

CompoundCell LineConcentrationExposure TimeObserved EffectReference
This compoundHuman Pancreatic Ductal Epithelial (HPDE)4 mM48 hoursApproximately 40% loss of cell viability nih.gov
D-Glyceraldehyde modified BSAPrimary rat cortical neuronsNot specifiedNot specifiedHighest cell death compared to other AGE-modified BSAs mdpi.com
This compoundPANC-1 (Pancreatic cancer cells)Dose-dependent24 hoursInduction of cell death nih.gov

Contribution to Toxic AGEs (TAGE) Accumulation

Due to their pronounced cytotoxicity, GA-AGEs are often referred to as "Toxic AGEs" (TAGE). researchgate.net The concept of the "TAGE theory" proposes that the accumulation of these specific AGEs is a primary driver in the onset and progression of lifestyle-related diseases. nih.gov The habitual overconsumption of sugars can lead to an excess generation of intracellular this compound, which then reacts with proteins to form and accumulate TAGE, leading to cellular damage. researchgate.net This intracellular accumulation of TAGE has been observed in various cell types, including hepatocytes, neuroblastoma cells, and cardiomyocytes. researchgate.net When these cells undergo damage or death, TAGE can leak into the extracellular space, further propagating their harmful effects. nih.gov

Mechanisms of Interaction with the Receptor for AGEs (RAGE) and Downstream Signaling

The pathological effects of GA-AGEs are largely mediated through their interaction with the Receptor for Advanced Glycation End-Products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. researchgate.netCurrent time information in Dodge County, US. The binding of GA-AGEs to RAGE triggers a cascade of downstream signaling pathways that contribute to inflammation, oxidative stress, and cellular dysfunction. researchgate.net

Key signaling pathways activated by the GA-AGE-RAGE interaction include:

MAPK (Mitogen-Activated Protein Kinase) pathways: The activation of MAPKs is a crucial step in RAGE-mediated signaling, leading to various cellular responses. researchgate.net

NF-κB (Nuclear Factor kappa B) signaling: This pathway is a central regulator of inflammation. The GA-AGE-RAGE axis activates NF-κB, leading to the increased expression of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.net

PI3K/Akt pathway: This pathway is involved in cell survival and proliferation, and its modulation by RAGE signaling can contribute to disease pathogenesis. researchgate.net

JAK/STAT pathway: This pathway is also implicated in the inflammatory response and cell proliferation triggered by RAGE activation. researchgate.net

The activation of these pathways ultimately leads to changes in gene expression, promoting a pro-inflammatory and pro-oxidative state within the cell. frontiersin.org This sustained cellular activation is a key mechanism by which GA-AGEs contribute to the development of chronic diseases. Furthermore, the interaction of AGEs with RAGE can create a positive feedback loop, where the signaling cascade leads to the upregulation of RAGE expression, thereby amplifying the detrimental effects of GA-AGEs. nih.gov

Table 3: Downstream Signaling Pathways Activated by the GA-AGE-RAGE Interaction

Signaling PathwayKey MediatorsCellular OutcomeReference
MAPK KinasesERK, p38Inflammation, Cell Proliferation researchgate.net
NF-κBIKK, RelA/p65Upregulation of Pro-inflammatory Cytokines (TNF-α, IL-6) researchgate.net
PI3K/AktAkt, mTORCell Survival, Proliferation, Autophagy Regulation researchgate.netresearchgate.net
JAK/STATJAK2, STAT3Inflammation, Cell Proliferation researchgate.net

Association with Metabolic and Lifestyle-Related Diseases

The accumulation of GA-AGEs, or TAGE, has been strongly implicated in the pathogenesis of a wide range of metabolic and lifestyle-related diseases. nih.gov Elevated levels of circulating TAGE are considered a potential biomarker for the onset and progression of these conditions. mdpi.com

Diabetes Mellitus and its Complications: In hyperglycemic conditions, the production of this compound and subsequently GA-AGEs is accelerated. nih.gov These TAGE contribute to the development of diabetic complications such as nephropathy, retinopathy, and neuropathy by promoting inflammation and oxidative stress in target tissues. researchgate.netmdpi.com

Cardiovascular Disease: GA-AGEs are involved in the pathogenesis of cardiovascular diseases by promoting endothelial dysfunction, vascular inflammation, and the modification of lipoproteins, all of which contribute to the development of atherosclerosis. nih.govnih.gov

Neurodegenerative Diseases: There is growing evidence linking GA-AGEs to neurodegenerative disorders like Alzheimer's disease. The accumulation of TAGE in the brain can contribute to neuronal cell death and inflammation, exacerbating the progression of the disease. nih.gov

Cancer: The formation of intracellular GA-AGEs has been shown to have a potential role in cancer. For instance, in pancreatic cancer cells, this compound treatment leads to the formation of intracellular GA-AGEs, and extracellularly applied GA-AGEs can promote the proliferation of these cancer cells. nih.gov

Non-alcoholic Steatohepatitis (NASH): The accumulation of TAGE in the liver is associated with the development and progression of NASH, a serious form of non-alcoholic fatty liver disease. nih.gov

Pathological Contributions in Diabetes Mellitus and its Complications

In the context of diabetes mellitus, hyperglycemia creates an environment where the activity of the glycolytic enzyme this compound-3-phosphate dehydrogenase (GAPDH) is diminished. diabetesjournals.orgnih.gov This inhibition leads to an accumulation of glycolytic intermediates upstream of GAPDH. diabetesjournals.org Such an accumulation is a critical juncture, instigating the activation of several pathways implicated in the development of diabetic complications. nih.gov These pathways include the increased formation of advanced glycation end products (AGEs), activation of protein kinase C (PKC), and increased flux through the hexosamine pathway. nih.gov

This compound itself is a precursor to a specific group of AGEs known as this compound-derived advanced glycation end-products (glycer-AGEs). nih.gov These glycer-AGEs are thought to contribute to the pathologies associated with diabetes through their pro-inflammatory and pro-oxidative properties. nih.gov The formation of AGEs is a result of non-enzymatic reactions between reducing sugars, like this compound, and the amino groups of proteins, lipids, and nucleic acids. mdpi.com This process, known as glycation, can impair the function of these molecules, contributing to the long-term complications of diabetes, such as blindness, kidney failure, and peripheral neuropathy. wikipedia.org

Key Pathway/ProductConsequence of Hyperglycemia-Induced GAPDH InhibitionReference
Glycolytic IntermediatesAccumulation upstream of GAPDH diabetesjournals.org
Advanced Glycation End Products (AGEs)Increased formation, leading to cellular damage nih.gov
Protein Kinase C (PKC)Activation, contributing to diabetic complications nih.gov
Hexosamine PathwayIncreased flux, implicated in diabetic pathology nih.gov
Glycer-AGEsFormation from this compound, promoting inflammation and oxidative stress nih.gov
Role in Vascular Inflammation and Atherosclerosis Progression

The involvement of DL-Glyceraldehyde in vascular inflammation and the progression of atherosclerosis is significantly linked to the formation of glycer-AGEs. These compounds are capable of interacting with the receptor for AGEs (RAGE), a signaling pathway that can trigger inflammatory and oxidative responses within the vasculature. aacrjournals.org Such responses are suspected to play a role in the development of various chronic diseases, including cardiovascular conditions.

Furthermore, the inhibition of GAPDH, a phenomenon observed in hyperglycemic states, can have direct consequences on the integrity of the endothelial cell monolayer, which forms the inner lining of blood vessels. nih.gov A compromised endothelial barrier is a key initiating event in atherosclerosis, allowing for the infiltration of lipids and inflammatory cells into the vessel wall. While mitochondrial respiration inhibitors may not affect endothelial ATP content or barrier integrity, the inhibition of GAPDH can lead to a reduction in ATP and a delayed decline in barrier function. nih.gov This suggests that the glycolytic pathway is crucial for maintaining endothelial homeostasis. Hypoxia can also lead to an upregulation of GAPDH expression in endothelial cells, which may be a protective response or related to the non-glycolytic functions of the enzyme. nih.gov

Implications in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Emerging research has pointed to a role for this compound-3-phosphate dehydrogenase (GAPDH) in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease. nih.gov A hallmark of Alzheimer's is the formation of extracellular deposits of amyloid-β peptide (Aβ). nih.gov Studies have demonstrated that GAPDH can form amyloid-like aggregates under conditions of oxidative stress. nih.gov

These GAPDH aggregates have been shown to accelerate the amyloidogenesis of Aβ, both in laboratory settings and in animal models. nih.gov The co-aggregation of GAPDH and Aβ is associated with mitochondrial dysfunction, a key feature of Aβ-induced neurotoxicity, and subsequent neuronal cell death. nih.govnih.gov The mechanisms underlying this include the disruption of mitochondrial membrane potential and the release of pro-apoptotic proteins. nih.gov The interaction between GAPDH and other proteins implicated in neurodegeneration, such as the beta-amyloid precursor protein, may interfere with critical cellular functions including cytoskeletal integrity and membrane transport. wikipedia.org

Mechanisms in Liver Fibrosis Pathogenesis

DL-Glyceraldehyde has demonstrated notable anti-fibrotic effects in the context of liver fibrosis. nih.gov Liver fibrosis is characterized by the activation of hepatic stellate cells (HSCs), which transition into a myofibroblast-like phenotype, leading to the excessive deposition of extracellular matrix. nih.govbiomolther.org This process is associated with enhanced anaerobic glycolysis in activated HSCs. nih.gov

DL-Glyceraldehyde acts as an inhibitor of glucose metabolism and has been shown to induce apoptosis in activated human hepatic stellate cells (LX-2 cells). nih.govnih.gov This is achieved through the activation of the ERK-JNK-Caspase-3 signaling axis. nih.gov Treatment with DL-glyceraldehyde leads to a significant increase in the production of reactive oxygen species (ROS) and the phosphorylation of ERK and JNK. nih.govkoreascience.kr This, in turn, promotes the activation of caspase-3/9, leading to programmed cell death. nih.govnih.gov

Furthermore, DL-glyceraldehyde treatment dramatically reduces the expression of key fibrotic markers, α-smooth muscle actin (α-SMA) and collagen type I, at both the protein and mRNA levels. nih.govnih.gov This suggests a potential for metabolic-based therapeutic strategies in targeting liver fibrosis. nih.gov

Cellular Effect of DL-Glyceraldehyde on Hepatic Stellate CellsMolecular MechanismOutcomeReference
Inhibition of Cell ProliferationInhibition of glucose metabolismReduced cell density and lactate (B86563) levels nih.govnih.gov
Induction of ApoptosisActivation of ERK-JNK-Caspase-3 signaling axis, increased ROS productionCaspase-dependent cell death nih.govnih.govkoreascience.kr
Reduction of Fibrotic MarkersDecreased expression of α-SMA and Collagen Type IReversal towards a quiescent phenotype nih.govnih.gov
Influence on Cancer Progression and Cell Malignancy (e.g., Colorectal Cancer, Neuroblastoma, Lung Cancer)

The role of DL-Glyceraldehyde and its metabolic context in cancer is complex and appears to be cancer-type specific.

Neuroblastoma: L-Glyceraldehyde has been shown to inhibit the growth of neuroblastoma cells through a multi-modal mechanism. nih.govscienft.com It acts as a potent inhibitor of glycolysis by targeting NAD(H)-dependent reactions. nih.govnih.gov This leads to growth inhibition, apoptosis, and a redox crisis in the cancer cells. nih.govresearchgate.net L-Glyceraldehyde also induces oxidative stress and hinders nucleotide biosynthesis, further contributing to its anti-cancer effects. nih.govscienft.com Neuroblastomas are known to rely on glycolysis for energy and metabolites, making glycolytic enzymes like GAPDH potential therapeutic targets. frontiersin.org

Lung Cancer: The expression of the GAPDH gene is significantly enhanced in human lung cancer tissues at both the mRNA and protein levels. nih.govaacrjournals.orgaacrjournals.org This overexpression is considered a molecular basis for the increased glycolysis observed in many cancer cells, a phenomenon known as the Warburg effect. nih.gov The elevated expression of GAPDH in lung cancer may play an important role in the energy production necessary for cancer cell growth. aacrjournals.org Moreover, GAPDH overexpression in resected non-small cell lung cancer (NSCLC) samples has been identified as an adverse prognostic factor. nih.gov

Evidence of Mutagenic Potential and Chromosome Damage

DL-Glyceraldehyde has been identified as a compound with mutagenic potential. targetmol.com It is a highly reactive substance capable of modifying and cross-linking proteins. targetmol.com This reactivity extends to nucleic acids, with studies showing that DL-Glyceraldehyde can cause chromosome damage in human cells in culture. targetmol.com It has also been found to be mutagenic in the Ames bacterial test. targetmol.com

The genotoxic activity of aldehydes, in general, is attributed to their electrophilic nature, which allows them to react with nucleobases in DNA, forming adducts that can impede genome stability. acs.org While research on glutaraldehyde, a related dialdehyde, has shown it to induce DNA-protein crosslinks, sister chromatid exchanges, and micronuclei, indicating chromosome breaks, the specific mechanisms for DL-glyceraldehyde are an area of ongoing investigation. nih.govnih.gov The cytotoxic effects of DL-glyceraldehyde are linked to its ability to depress intracellular glutathione levels and induce the production of reactive oxygen species (ROS). targetmol.com

Advanced Research Methodologies and Analytical Techniques for Dl Glyceraldehyde Studies

Spectroscopic Characterization of DL-Glyceraldehyde Structure and Forms

Spectroscopy is fundamental to understanding the structural nuances of DL-glyceraldehyde. Different spectroscopic methods provide complementary information on its covalent structure, conformational states, and the equilibrium between its various forms, such as the monomer, dimer, and hydrated species.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the detailed structural analysis of DL-glyceraldehyde.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is employed to identify the functional groups and vibrational modes of the molecule. It is particularly useful for studying the interconversion between DL-glyceraldehyde and dihydroxyacetone, as the distinct carbonyl stretching frequencies of the aldehyde and ketone forms can be monitored. sci-hub.sesemanticscholar.org Studies have utilized FTIR to analyze the dimeric structures of DL-glyceraldehyde, providing insight into its solid-state and solution behavior. sci-hub.se The technique can also be used to investigate molecular transformations and the effects of temperature and solvents on the equilibrium between different isomers. sci-hub.sesemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary technique for characterizing the structure of DL-glyceraldehyde in solution. In aqueous media like D₂O, NMR spectra reveal the equilibrium between the non-hydrated aldehyde and its hydrated gem-diol form. researchgate.net For instance, the aldehyde proton of the non-hydrated form appears as a distinct signal at approximately 9.68 ppm, while the corresponding proton in the hydrated form is found upfield around 4.94 ppm. researchgate.net This allows for the quantification of these species under various conditions. Detailed 1D and 2D NMR experiments provide assignments for all protons and carbons in the molecule, confirming its connectivity and stereochemistry. bmrb.io

Interactive Table: Representative ¹H NMR Chemical Shifts for D-Glyceraldehyde in D₂O
Proton AssignmentChemical Shift (ppm)Form
Aldehyde CH9.68Non-hydrated
Hydrated Aldehyde CH4.94Hydrated
C2-H~4.5Non-hydrated
C2-H~3.6Hydrated
C3-H₂~3.8Non-hydrated
C3-H₂~3.7Hydrated

Note: Chemical shifts are approximate and can vary based on experimental conditions such as temperature and pH. Data sourced from publicly available research. researchgate.netbmrb.io

UV-Vis and Raman spectroscopy offer valuable insights into the electronic structure and vibrational properties of DL-glyceraldehyde, especially in solution.

UV-Vis Spectroscopy: This technique is used for the quantitative analysis of DL-glyceraldehyde in solution by measuring its absorbance of ultraviolet and visible light. unchainedlabs.com DL-glyceraldehyde exhibits a characteristic UV absorption peak around 285 nm in aqueous solutions, which is attributed to the n → π* electronic transition of the carbonyl group. nih.govmdpi.com This absorbance is often used to monitor the concentration of DL-glyceraldehyde and its stability in various chemical and photochemical experiments. mdpi.comresearchgate.net The absorbance at specific wavelengths, governed by the Beer-Lambert law, allows for the determination of its concentration in complex mixtures, although peak overlap with other glycerol (B35011) oxidation products can occur. unchainedlabs.comnih.gov

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of the molecule, complementing IR spectroscopy. It is particularly effective for studying samples in aqueous solution due to the weak Raman scattering of water. The Raman spectrum of crystalline DL-glyceraldehyde has been shown to be consistent with the molecule existing predominantly in its enol form, as evidenced by the presence of C=C bond deformation peaks and the absence of a strong carbonyl band around 1700 cm⁻¹. nih.gov This technique has also been applied to study the adsorption of DL-glyceraldehyde onto mineral surfaces, where changes in the Raman bands of both the molecule and the surface can indicate specific binding interactions. nih.govmdpi.com

Interactive Table: Key Spectroscopic Data for DL-Glyceraldehyde Analysis
TechniqueObservable FeatureTypical Wavenumber/WavelengthApplication
FTIRC=O Stretch (Aldehyde)~1730 cm⁻¹Functional group identification, isomerization studies sci-hub.se
UV-Visn → π* Transition~285 nmQuantitative analysis, stability studies nih.govmdpi.com
RamanC=C Skeletal Deformations400-600 cm⁻¹Analysis of enol form, surface adsorption studies nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.orgeag.com In the context of DL-glyceraldehyde research, XPS is applied to investigate its interactions with solid surfaces. For example, studies have used XPS to analyze the adsorption of DL-glyceraldehyde on goethite (an iron oxide-hydroxide mineral). researchgate.net By analyzing the core level spectra of elements like iron (Fe 2p), oxygen (O 1s), and carbon (C 1s), researchers can deduce changes in the chemical environment of the surface atoms upon interaction with the glyceraldehyde solution, providing evidence of adsorption and potential surface-catalyzed reactions. nih.govresearchgate.net This is crucial for understanding its role in prebiotic chemistry and geochemistry. nih.gov

Mass Spectrometry-Based Metabolomics and Proteomics Approaches

Mass spectrometry (MS) is a cornerstone technique for metabolomics and proteomics, offering high sensitivity and selectivity for the detection and quantification of molecules in complex biological samples. nih.gov It is indispensable for tracing the metabolic pathways of DL-glyceraldehyde and understanding its impact on cellular proteins.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust method for the analysis of small, volatile, or semi-volatile molecules like this compound. pnnl.gov After chemical derivatization to increase volatility, this compound can be separated from other metabolites by gas chromatography and subsequently identified and quantified by mass spectrometry based on its unique mass spectrum and retention time. rsc.orgnih.gov This technique is widely used in metabolomics to measure the levels of this compound and related compounds in biological extracts. foodb.ca

¹³C-Metabolic Flux Analysis (¹³C-MFA): To move beyond static concentration measurements and understand the dynamic flow of carbon through metabolic pathways, stable isotope labeling is used. creative-proteomics.com In ¹³C-MFA, cells are cultured with a substrate, such as glucose or this compound, that has been enriched with the heavy carbon isotope (¹³C). nih.govyoutube.com As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. By using MS or NMR to measure the specific patterns of ¹³C incorporation (isotopologue distribution) in metabolites, the relative activities, or fluxes, of different metabolic pathways can be calculated. creative-proteomics.comyoutube.com This powerful technique can reveal, for example, how much this compound is processed through glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. youtube.com

DL-glyceraldehyde is a reactive molecule that can non-enzymatically modify proteins, leading to the formation of advanced glycation end products (AGEs). nih.govnih.gov Mass spectrometry-based proteomics is the primary tool for identifying the specific proteins that are modified and the exact sites of modification. frontiersin.org

In a typical proteomics workflow, proteins from cells treated with this compound are extracted and digested into smaller peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass of the peptides and then fragments them to determine their amino acid sequence. A mass shift corresponding to the addition of a this compound-derived adduct on a specific amino acid residue (commonly lysine (B10760008) or arginine) identifies a site of modification. nih.govresearchgate.net

Studies using this approach have revealed that this compound treatment leads to a dose-dependent increase in protein glycation. nih.govnih.gov Proteomic profiling has identified numerous intracellular proteins modified by this compound, including many involved in key biological processes like metabolism, immune response, and apoptosis. nih.govnih.govresearchgate.net This information is critical for understanding the molecular mechanisms behind this compound-induced cytotoxicity and its role in the pathology of various diseases. nih.gov

Interactive Table: Examples of Proteins Identified as Modified by this compound in Proteomic Studies
Protein NameCellular FunctionObserved Modification
Annexin A2S100 protein binding, membrane organizationGlycation nih.gov
Neuroblast differentiation-associated protein AHNAKS100 protein binding, cell structureGlycation nih.gov
EzrinS100 protein binding, cytoskeleton regulationGlycation nih.gov
Fructose-bisphosphate Aldolase (B8822740)GlycolysisGlycation researchgate.net

This table provides a selection of proteins found to be modified in cellular models upon this compound treatment, as identified by mass spectrometry-based proteomics.

Cell-Based Assays and Molecular Signaling Pathway Analysis

In the investigation of DL-Glyceraldehyde's biological effects, a suite of sophisticated cell-based assays and molecular analysis techniques are employed to elucidate its impact on cellular processes and signaling cascades. These methodologies provide critical insights into the mechanisms underlying its influence on cell fate and function.

Fluorescence-Activated Cell Sorting (FACS) for Cell Cycle Progression Analysis

Fluorescence-Activated Cell Sorting (FACS) is a specialized type of flow cytometry that allows for the analysis and sorting of a heterogeneous mixture of cells based on their light scattering and fluorescent characteristics. In the context of DL-Glyceraldehyde studies, FACS is instrumental in determining the compound's effect on cell cycle progression.

Researchers have utilized flow cytometry to analyze the cell cycle distribution of neuroblastoma cells treated with L-Glyceraldehyde. nih.govbiorxiv.orgbiorxiv.org In these studies, cells are treated with the compound for a specified period, after which they are harvested and stained with a fluorescent dye, such as propidium iodide, that intercalates with DNA. nih.govbiorxiv.orgbiorxiv.org The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for their categorization into different phases of the cell cycle (G1, S, and G2/M). nih.govbiorxiv.orgbiorxiv.org

One study on neuroblastoma cell lines, IMR-32 and SH-SY5Y, revealed that treatment with 1 mM L-Glyceraldehyde for 24 hours resulted in a significant alteration in cell cycle distribution. nih.govbiorxiv.orgresearchgate.net Specifically, in IMR-32 cells, there was a notable decrease in the percentage of cells in the S phase and an increase in the G2/M phase, suggesting a cell cycle arrest at the G2/M checkpoint. nih.govbiorxiv.orgresearchgate.net Similarly, SH-SY5Y cells also exhibited an increase in the G2/M phase. nih.govbiorxiv.orgresearchgate.net These findings indicate that L-Glyceraldehyde can impede the progression of the cell cycle, ultimately inhibiting cancer cell proliferation. nih.govbiorxiv.orgbiorxiv.org

FACS can also be employed to detect apoptosis by using markers like Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells. researchgate.netbio-rad-antibodies.com In studies on hepatic stellate cells, FACS analysis with Annexin V-FITC staining demonstrated a significant increase in the apoptotic cell population upon treatment with DL-Glyceraldehyde, confirming its pro-apoptotic effects. nih.govresearchgate.netnih.gov

Table 1: Effect of L-Glyceraldehyde on Cell Cycle Distribution in Neuroblastoma Cells

Cell LineTreatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
IMR-32ControlData not specified~25%~20%
IMR-321 mM L-GlyceraldehydeData not specified~10% (p ≤ 0.01)~35% (p ≤ 0.05)
SH-SY5YControlData not specified~15%~25%
SH-SY5Y1 mM L-GlyceraldehydeData not specified~20% (p ≤ 0.05)~35% (p ≤ 0.05)

Western Blotting and Quantitative Real-Time PCR (qRT-PCR) for Protein and Gene Expression

Western blotting and quantitative real-time polymerase chain reaction (qRT-PCR) are fundamental techniques for assessing the impact of DL-Glyceraldehyde on protein and gene expression levels, respectively. These methods have been pivotal in understanding its role in cellular processes such as liver fibrosis.

In a study investigating the anti-fibrotic effects of DL-Glyceraldehyde on human hepatic stellate cells (LX-2 cell line), Western blotting was used to measure the protein levels of key fibrotic markers, alpha-smooth muscle actin (α-SMA) and collagen type I. nih.govresearchgate.netnih.gov The results demonstrated a dose-dependent decrease in the expression of both α-SMA and collagen type I in LX-2 cells treated with DL-Glyceraldehyde for 24 hours. nih.govresearchgate.netnih.gov

Complementing the protein expression data, qRT-PCR was employed to analyze the messenger RNA (mRNA) levels of the genes encoding α-SMA (ACTA2) and collagen type I (COL1A1). nih.govresearchgate.netnih.gov The findings from qRT-PCR corroborated the Western blot results, showing a significant reduction in the mRNA expression of both genes in a dose-dependent manner upon treatment with DL-Glyceraldehyde. nih.govresearchgate.netnih.gov These results collectively indicate that DL-Glyceraldehyde can suppress the activation of hepatic stellate cells at both the transcriptional and translational levels, highlighting its potential as an anti-fibrotic agent. nih.govresearchgate.netnih.gov

Table 2: Effect of DL-Glyceraldehyde on Fibrotic Marker Expression in LX-2 Cells

TechniqueTargetDL-Glyceraldehyde ConcentrationObserved Effect
Western Blotα-SMA Protein0.5 mMNotable decrease
Western Blotα-SMA Protein0.75 mMSignificant decrease
Western BlotCollagen Type I Protein0.75 mMDramatic decline
qRT-PCRACTA2 mRNA0.5 mMSignificant decrease
qRT-PCRACTA2 mRNA0.75 mMMore pronounced decrease
qRT-PCRCOL1A1 mRNA0.5 mMSignificant decrease
qRT-PCRCOL1A1 mRNA0.75 mMMore pronounced decrease

Investigation of Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK-JNK) and Caspase Signaling

The investigation into the molecular mechanisms of DL-Glyceraldehyde's action often involves the analysis of key signaling pathways that regulate cell survival and death, such as the Mitogen-Activated Protein Kinase (MAPK) and caspase cascades.

Research on the effects of DL-Glyceraldehyde in human hepatic stellate LX-2 cells has revealed its ability to modulate these pathways. nih.govresearchgate.netnih.gov Western blot analysis demonstrated that treatment with DL-Glyceraldehyde led to a notable increase in the phosphorylation of Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two key components of the MAPK signaling pathway. nih.govresearchgate.netnih.gov The activation of ERK and JNK signaling by DL-Glyceraldehyde was shown to be involved in the induction of apoptosis in these cells. nih.govresearchgate.netnih.gov

Furthermore, the study also explored the involvement of the caspase signaling pathway, a central component of the apoptotic machinery. Treatment of LX-2 cells with DL-Glyceraldehyde resulted in the prominent activation of caspase-3 and caspase-9. nih.govresearchgate.netnih.gov This was evidenced by the increased presence of the cleaved, active forms of these caspases in Western blot analysis. nih.govresearchgate.netnih.gov The activation of the caspase cascade was further confirmed by the observation of cleaved poly (ADP-ribose) polymerase (PARP), a well-known substrate of activated caspase-3. nih.govresearchgate.netnih.gov The apoptotic effects of DL-Glyceraldehyde were attenuated by a pan-caspase inhibitor, Z-VAD-fmk, confirming that the induced cell death is caspase-dependent. nih.govresearchgate.netnih.gov

Table 3: Modulation of MAPK and Caspase Signaling by DL-Glyceraldehyde in LX-2 Cells

Signaling PathwayKey ProteinEffect of DL-Glyceraldehyde (0.75 mM)Method of Detection
MAPKPhosphorylated ERK (p-ERK)IncreasedWestern Blot
MAPKPhosphorylated JNK (p-JNK)IncreasedWestern Blot
CaspaseActive Caspase-3IncreasedWestern Blot
Active Caspase-9IncreasedWestern Blot
Apoptosis MarkerCleaved PARPIncreasedWestern Blot

Immunoassays for Biomarker Detection

Immunoassays are a class of bioanalytical techniques that utilize the specificity of the antigen-antibody reaction to detect and quantify target molecules in a sample. In the study of DL-Glyceraldehyde, immunoassays are particularly valuable for the detection of biomarkers associated with its metabolic effects.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying AGE Levels

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay for the quantification of specific analytes, such as proteins and other molecules, in biological samples. A key application in DL-Glyceraldehyde research is the measurement of Advanced Glycation End-products (AGEs), which are formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. cellbiolabs.com this compound is a potent precursor of AGEs, and their accumulation is implicated in the pathogenesis of various diseases.

A competitive ELISA has been developed and characterized for the specific measurement of this compound-derived AGEs (Glycer-AGEs) in human serum. This assay employs a monoclonal antibody that specifically recognizes Glycer-AGEs. The principle of this competitive ELISA involves the competition between the Glycer-AGEs in the sample and a fixed amount of labeled Glycer-AGEs for binding to a limited number of antibody binding sites, which are typically coated on a microplate. The amount of labeled Glycer-AGEs that binds to the antibody is inversely proportional to the concentration of Glycer-AGEs in the sample.

The clinical utility of this ELISA has been demonstrated by its ability to detect elevated levels of circulating Glycer-AGEs in individuals with diabetes. nih.gov The assay has been shown to be both precise and accurate, with good linearity and recovery.

Table 4: Performance Characteristics of a Monoclonal Antibody-Based ELISA for Glycer-AGEs

ParameterValue
Intra-assay Coefficient of Variation6%
Inter-assay Coefficient of Variation2.6%
Linearity (Dilution)Intact within 5-fold dilution
Recovery of added Glycer-AGEs88-117%
Correlation with polyclonal antibody-based ELISAr = 0.82

Advanced Imaging Techniques for Physiological Assessment

Advanced imaging techniques offer non-invasive windows into the physiological and metabolic effects of compounds like DL-Glyceraldehyde in vivo. While direct imaging of DL-Glyceraldehyde is not standard, modalities such as Magnetic Resonance Spectroscopy (MRS) and Positron Emission Tomography (PET) can be utilized to assess the downstream metabolic consequences of its administration.

Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that provides biochemical information about tissues. nih.govnih.gov It can be used to measure the levels of various metabolites in the brain and other organs, making it a powerful tool for investigating metabolic disorders. nih.govnih.gov In the context of DL-Glyceraldehyde research, MRS could potentially be used to monitor changes in the concentrations of metabolites involved in glycolysis and other metabolic pathways that are affected by this compound. For instance, an increase in intracellular aldehydes or alterations in lactate (B86563) and other metabolic intermediates could be detected. A specific application of 13C MRS has been demonstrated for the real-time assessment of aldehyde dehydrogenase activity in the liver by monitoring the oxidation of hyperpolarized [1-13C, U-2H5] ethanol to [1-13C] acetate. nih.gov This suggests the feasibility of using MRS to study aldehyde metabolism in vivo.

Positron Emission Tomography (PET) is a functional imaging technique that uses radioactive tracers to visualize and measure changes in metabolic processes. nih.govajronline.org A commonly used tracer is 18F-fluorodeoxyglucose (18F-FDG), a glucose analog, which allows for the assessment of glucose uptake and metabolism in tissues. nih.govajronline.org Given that DL-Glyceraldehyde is a glycolytic inhibitor, 18F-FDG PET could be employed to investigate its impact on glucose metabolism in various organs and in the context of diseases such as cancer, where altered glucose metabolism is a hallmark. nih.govbiorxiv.orgbiorxiv.org A reduction in 18F-FDG uptake in tumors following treatment with DL-Glyceraldehyde could serve as a biomarker of its therapeutic efficacy. Furthermore, novel PET tracers are being developed to image other aspects of metabolism, which could be applied to study the broader metabolic perturbations induced by DL-Glyceraldehyde.

While not yet widely applied in DL-Glyceraldehyde-specific research, these advanced imaging techniques hold considerable promise for the non-invasive physiological assessment of its effects, bridging the gap between cellular and whole-organism responses.

Positron Emission Tomography (PET) with [18F]Fluorodeoxyglucose (FDG-PET) for Inflammatory States

Positron Emission Tomography (PET) with the radiotracer [18F]Fluorodeoxyglucose (FDG) is a powerful imaging technique used to visualize metabolic activity in the body. In the context of inflammatory states, FDG-PET has become an essential tool for diagnosis, monitoring disease activity, and assessing treatment response. nih.govnih.gov The principle behind its use in inflammation is that activated inflammatory cells, such as macrophages and neutrophils, exhibit a high rate of glucose metabolism. nih.gov These cells express increased levels of glucose transporters (like GLUT1 and GLUT3), leading to elevated uptake of glucose and its analogue, FDG. nih.gov Once inside the cell, FDG is phosphorylated but not further metabolized, trapping it within the cell and allowing for imaging.

While FDG-PET does not directly measure DL-Glyceraldehyde, its relevance to this compound is rooted in the central role of this compound and its derivatives in glycolysis, the metabolic pathway that FDG traces. DL-Glyceraldehyde is a key intermediate in sugar metabolism pathways. medchemexpress.com Specifically, this compound-3-phosphate, a derivative of this compound, is a critical molecule in the glycolytic pathway. In inflammatory conditions where cells are highly metabolically active, the entire glycolytic pathway is upregulated to produce ATP rapidly. nih.gov This heightened metabolic state, initiated to fuel the inflammatory response, leads to the increased glucose uptake detected by FDG-PET. nih.govresearchgate.net Therefore, the intense FDG signal observed in inflammatory lesions is a direct reflection of the high flux through the glycolytic pathway, in which this compound intermediates are fundamental participants.

FDG-PET can detect inflammation in various conditions, including large vessel vasculitis, sarcoidosis, and autoimmune pancreatitis. nih.govnih.govresearchgate.net The ability of this noninvasive technique to reveal functional changes, which often precede anatomical ones, makes it invaluable for the early detection and management of inflammatory diseases. nih.gov

Computational and Theoretical Molecular Modeling Studies

Computational and theoretical modeling have become indispensable tools in modern chemistry for understanding complex molecular systems at an atomic level. acs.org These methods allow researchers to investigate molecular structures, properties, and reaction mechanisms that may be difficult to study experimentally. acs.org For a molecule like DL-Glyceraldehyde, which is the simplest chiral carbohydrate, computational studies provide profound insights into its conformational preferences, electronic structure, and intermolecular interactions. csbsju.edu

Density Functional Theory (DFT) and Ab Initio Calculations for Conformational Analysis

Conformational analysis is crucial for understanding the structure-function relationship of a molecule. DL-Glyceraldehyde, with its flexible backbone and multiple hydroxyl groups, can exist in various conformations. Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical approaches used to predict the geometries and relative energies of these conformers. nih.govresearchgate.net

Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net The Hartree-Fock (HF) method is a foundational ab initio approach, but more accurate methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are often employed for more precise energy calculations. researchgate.net

Density Functional Theory (DFT): DFT is a widely used computational method that determines the electronic structure of a system based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying larger molecules and systems. nih.govnih.gov Various functionals, such as B3LYP, are used within the DFT framework to approximate the exchange-correlation energy. nih.gov

Studies on similar polyhydroxylated molecules like glycerol have demonstrated that these computational methods can accurately predict the relative stabilities of different conformers, which are often governed by a delicate balance of intramolecular hydrogen bonding. researchgate.net For DL-Glyceraldehyde, these calculations can map the potential energy surface, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Table 1: Illustrative Conformational Analysis Data for a Simple Aldose (Hypothetical) This table is a hypothetical representation of data that could be generated from DFT calculations for a molecule like DL-Glyceraldehyde.

ConformerDihedral Angle (O1-C1-C2-O2)Relative Energy (kcal/mol)Key Intramolecular Interactions
A 60°0.00Strong O-H···O hydrogen bond
B 180°1.52Weaker C-H···O interaction
C -60°2.15Steric repulsion between hydroxyl groups

Analysis of Stereoelectronic Effects and Intramolecular Hydrogen Bonding in Oligomeric Structures

When DL-Glyceraldehyde molecules interact to form dimers or larger oligomers, their structure and stability are dictated by a combination of stereoelectronic effects and intermolecular hydrogen bonding. Computational modeling is essential for dissecting these complex interactions.

Stereoelectronic Effects: These effects describe how the spatial arrangement of electrons (stereochemistry) influences the molecule's properties and reactivity. In this compound oligomers, effects such as the anomeric effect (in cyclic forms) and gauche interactions between polar groups play a significant role in determining the preferred three-dimensional structure. Computational methods can quantify the energetic contributions of these effects.

Intramolecular and Intermolecular Hydrogen Bonding: The hydroxyl groups of this compound are both hydrogen bond donors and acceptors, leading to a complex network of hydrogen bonds in oligomeric structures. These bonds are critical to the stability and structure of the aggregates. Theoretical calculations can predict the geometry (bond lengths and angles) and strength of these hydrogen bonds. The Pseudo Jahn-Teller Effect (PJTE) is one theoretical approach that can be used to understand distortions from high-symmetry structures, which can be influenced by hydrogen bonding networks. archivepp.com

By simulating the interactions between multiple this compound molecules, researchers can understand how they self-assemble. This is relevant for studying the prebiotic synthesis of sugars and the initial steps of crystallization.

Table 2: Analysis of Hydrogen Bonding in a Hypothetical this compound Dimer This table provides example data derived from computational analysis of intermolecular interactions.

Hydrogen BondDonor AtomAcceptor AtomH···A Distance (Å)D-H···A Angle (°)Calculated Bond Energy (kcal/mol)
1 O-H (Molecule 1)O=C (Molecule 2)1.85175.2-5.8
2 O-H (Molecule 2)O-H (Molecule 1)1.92168.9-4.9

Chemical Synthesis and Abiotic Formation Mechanisms Relevant to Biological Systems

Established Laboratory Synthesis Pathways for DL-Glyceraldehyde and Derivatives

The synthesis of DL-glyceraldehyde has been achieved through various chemical routes, often involving oxidation reactions or the manipulation of protected glycerol (B35011) derivatives.

Oxidation Reactions (e.g., Barton's Oxidation)

Several oxidation strategies have been employed for the synthesis of DL-glyceraldehyde and related compounds.

Oxidation of Glycerol: Glycerol can be selectively oxidized to glyceraldehyde. For instance, catalytic oxidation using Pt-based catalysts under base-free conditions has shown promise. A Pt/SiO2 catalyst demonstrated a this compound selectivity of approximately 74% at a 10% glycerol conversion frontiersin.org. Another study reported a Pt/CeO2–ZrO2–Fe2O3/SBA-16 catalyst achieving a glyceric acid yield of 68.2% under mild conditions, indicating the potential for controlled oxidation of glycerol tandfonline.com. Earlier methods involved oxidation with nitric acid, bromine and sodium carbonate, or hydrogen peroxide in the presence of ferrous salts acs.org.

Oxidation of Ketoses: D-fructose and L-sorbose can be oxidized using lead tetraacetate. When an equimolar mixture of D-fructose and L-sorbose is used, DL-glyceraldehyde is obtained in approximately 85% yield after hydrolysis of the intermediate diester researchgate.netcdnsciencepub.com. Lead tetraacetate is a versatile reagent known for its ability to cleave 1,2-diols and oxidize carbohydrates juniperpublishers.com.

Barton's Oxidation: This method has been described for the synthesis of DL-glyceraldehyde from DL-isopropylideneglycerol researchgate.netoup.comresearchgate.net. While the general applicability of Barton's oxidation for this transformation is noted, specific yield data from the provided literature snippets were not detailed.

Hydroboration-Oxidation Methodologies

Hydroboration-oxidation is a valuable synthetic tool, particularly for the conversion of alkenes to alcohols. In the context of carbohydrate synthesis, this methodology has been applied to derivatives. For example, the hydroboration of DL-erythro-4-pentyn-1,2,3-triol followed by hydrogen peroxide oxidation has been used to synthesize 2-deoxy-DL-erythro-pentose, a derivative related to deoxyribose researchgate.netoup.com. Direct synthesis of DL-glyceraldehyde using hydroboration-oxidation has not been explicitly detailed in the reviewed literature.

Investigations into Prebiotic Synthesis and Chemical Evolution

DL-Glyceraldehyde is considered a molecule of significant interest in prebiotic chemistry due to its potential role in the formation of more complex organic molecules, including carbohydrates, under early Earth conditions.

Role in the Formose Reaction and Aldehyde Condensation for Carbohydrate Formation

The formose reaction, a complex series of reactions involving the polymerization of formaldehyde (B43269), is a primary candidate for the abiotic synthesis of sugars nih.govnih.govencyclopedia.pub. DL-Glyceraldehyde emerges as a key intermediate in this process, often formed from the reaction of formaldehyde with glycolaldehyde (B1209225) nih.govencyclopedia.pubpnas.orgresearchgate.netacs.org. It serves as a building block that can undergo aldol (B89426) condensation reactions, leading to the formation of longer-chain carbohydrates, including pentoses and hexoses nih.govnih.gov. The autocatalytic nature of the formose reaction, where intermediates like this compound can enhance their own formation, highlights its potential significance nih.govencyclopedia.pub. Furthermore, mechanochemical acceleration of the formose reaction, using DL-glyceraldehyde along with basic minerals like calcium hydroxide (B78521), has demonstrated the formation of monosaccharides under simulated prebiotic conditions nih.govnih.gov.

Catalysis by Mineral Surfaces in Simulated Hydrothermal Environments

Mineral surfaces are believed to have played a critical role in concentrating reactants and catalyzing reactions during early Earth's history.

Iron(III) Hydroxide Oxide Catalysis: Iron(III) hydroxide oxide (goethite) has been shown to efficiently catalyze the condensation of DL-glyceraldehyde into various ketohexoses, such as sorbose, fructose (B13574), psicose, tagatose, and dendroketose. Under mild conditions (25°C, pH 5-6), yields of these hexoses ranged from 2.5% to 15.2% after 16 days nih.govnih.gov. In simulated hydrothermal environments (323 K, pH 2), iron(III) oxide hydroxide also facilitates the decomposition of DL-glyceraldehyde and its transformation into sugar-like molecules through condensation reactions nih.govpnas.orgpnas.orgresearchgate.netnih.gov.

Other Mineral Catalysis: Clay minerals, such as montmorillonite, and other minerals like calcite, are also implicated in catalyzing prebiotic reactions, including the formose reaction researchgate.netnih.govrsc.org. These mineral surfaces can provide sites for reactant adsorption and facilitate chemical transformations crucial for the origin of life.

Chiral Induction and Amplification in this compound Synthesis by L-Amino Acids

The origin of homochirality, the preference for one enantiomer over the other in biological molecules, is a fundamental question in the study of life's origins. L-amino acids have been identified as potential catalysts for inducing chirality in prebiotic syntheses.

Amino Acid Catalysis: In the synthesis of this compound from formaldehyde and glycolaldehyde, L-amino acids (with the exception of L-proline) catalyze the formation of an excess of D-glyceraldehyde. D/L ratios of up to 60/40 have been observed under credible prebiotic conditions researchgate.netpnas.orgnih.govpnas.org.

Chiral Amplification: The initial chiral excess achieved through amino acid catalysis can be further amplified. For instance, selective solubilities of D-glyceraldehyde and DL-glyceraldehyde mixtures have been shown to increase the D/L ratio to as high as 92/8 researchgate.netpnas.orgnih.govpnas.org. Peptides have also demonstrated the ability to mediate kinetic resolution, leading to enantioenriched D-glyceraldehyde, suggesting a synergistic relationship between amino acids and sugars in establishing biological homochirality nih.govrsc.org.

Compound List

DL-Glyceraldehyde

Glycerol

D-Fructose

L-Sorbose

Lead Tetraacetate

Acrolein

DL-Glyceraldehyde Diethyl Acetal

DL-Isopropylideneglycerol

Formaldehyde

Glycolaldehyde

D-Glyceraldehyde

L-Glyceraldehyde

Dihydroxyacetone

Sorbose

Fructose

Psicose

Tagatose

Dendroketose

2-Deoxy-DL-erythro-pentose

DL-erythro-4-pentyn-1,2,3-triol

Glyceric Acid

Lactic Acid

Pyruvaldehyde

Glyoxal

Acetaldehyde

L-Proline

Ribose

Glucose

Mannose

Xylose

Pentulose

Glycidaldehyde

Acrylic Acid

Glycerol Phosphate (B84403)

this compound 3-Phosphate

Glycolaldehyde Phosphate

Methionine

DL-Methionine

3-Methylthio-propionaldehyde

1,2-Propanediol (MPG)

Hydroxyacetone (Acetol)

Tartronic Acid

Glyoxylate

Dihydroxyfumarate

N-Carboxyanhydrides

Uridine

Adenosine

Cytidine (B196190)

Guanine

Adenine (B156593)

Cytosine

Pyrophosphate (PPi)

Nucleoside Monophosphates

Nucleoside Triphosphates

NTPs

Current Research Frontiers and Future Directions in Dl Glyceraldehyde Studies

Deeper Elucidation of Molecular Mechanisms Underlying DL-Glyceraldehyde's Biological Effects

While it is established that DL-Glyceraldehyde can influence cellular processes, the precise molecular mechanisms underpinning these effects are still being actively investigated. A significant area of research focuses on how glyceraldehyde impacts cellular metabolism and signaling pathways, particularly in disease states.

Recent studies on the L-isomer of this compound (L-GA) have revealed a multi-modal mechanism of action against cancer cells. mdpi.comnih.gov Research indicates that L-GA potently inhibits glycolysis by targeting NAD(H)-dependent reactions, leading to a disruption in the cell's redox balance and inducing a state of oxidative stress. mdpi.comfu-berlin.de This metabolic disruption hinders the biosynthesis of nucleotides, essential building blocks for cell proliferation. mdpi.comnih.gov Furthermore, L-GA has been shown to induce apoptosis (programmed cell death) in neuroblastoma cells. mdpi.comnih.gov These findings suggest that the biological effects of this compound extend beyond simple glycolytic inhibition to a broader interference with cellular homeostasis. D-glyceraldehyde has also been shown to stimulate insulin (B600854) secretion from pancreatic islets, though at higher concentrations, it can inhibit protein synthesis and glucose oxidation. nih.gov

Future research will likely focus on identifying the specific molecular targets of DL-Glyceraldehyde and its isomers. Understanding how it interacts with key enzymes and signaling proteins will be crucial for a complete picture of its biological activity. Investigating its effects on various cellular compartments and its role in modulating gene expression will further clarify its complex mechanisms of action.

Development of DL-Glyceraldehyde Derivatives as Potential Therapeutic Agents

The inherent biological activity of DL-Glyceraldehyde has spurred interest in developing its derivatives as potential therapeutic agents for a variety of diseases. By modifying its chemical structure, researchers aim to enhance its efficacy, improve its safety profile, and target specific pathological pathways.

A hallmark of many cancer cells is their increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. nih.gov This metabolic shift presents a promising target for anti-cancer therapies. DL-Glyceraldehyde has been shown to inhibit glycolysis, thereby selectively targeting malignant cells. nih.gov

Early research demonstrated that DL-Glyceraldehyde could almost completely inhibit the formation of lactic acid from glucose in rat sarcoma. nih.gov More recent studies have confirmed its anti-cancer effects. In Ehrlich ascites carcinoma-bearing mice, DL-Glyceraldehyde, both individually and in combination with 2-Deoxyglucose (2-DG), decreased tumor weight and volume while increasing the lifespan of the treated mice. nih.gov The proposed mechanisms for its anti-glycolytic effect include the formation of L-sorbose-1-phosphate, which inhibits hexokinase, and a decrease in the levels of fructose-2,6-bisphosphate. nih.gov

The development of this compound derivatives focuses on creating compounds with enhanced glycolytic inhibitory properties and improved pharmacological characteristics. The goal is to design molecules that can be effectively delivered to tumor sites and exert a potent and selective anti-cancer effect with minimal toxicity to normal tissues.

Therapeutic StrategyTarget PathwayCompound(s)Key FindingsReference(s)
Glycolysis InhibitionAberrant Glycolysis in Cancer CellsDL-Glyceraldehyde, 2-DeoxyglucoseDecreased tumor weight and volume, increased lifespan in mice with Ehrlich ascites carcinoma. nih.gov
Multi-modal InhibitionGlycolysis, Nucleotide Biosynthesis, Redox HomeostasisL-GlyceraldehydeInhibits neuroblastoma cell growth by inducing oxidative stress and hindering nucleotide synthesis. mdpi.comnih.gov

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological feature of many chronic diseases, leading to organ dysfunction. Recent research has highlighted the potential of DL-Glyceraldehyde as an anti-fibrotic agent, particularly in the context of liver fibrosis.

Studies have shown that DL-Glyceraldehyde can induce apoptosis in activated hepatic stellate cells, the primary cell type responsible for liver fibrosis. nih.govnih.gov The mechanism involves the activation of the ERK-JNK-Caspase-3 signaling axis. nih.gov DL-Glyceraldehyde was found to increase the production of reactive oxygen species (ROS) and the phosphorylation of ERK and JNK, leading to caspase-dependent cell death. nih.govnih.gov Importantly, it also significantly reduced the expression of key fibrotic markers, α-smooth muscle actin (α-SMA) and collagen type I. nih.govnih.gov

Future design of anti-fibrotic interventions based on this compound could involve creating derivatives that are more potent inducers of stellate cell apoptosis or that can more effectively suppress the signaling pathways leading to fibrosis. Combining these derivatives with other anti-fibrotic agents could also be a promising therapeutic strategy. frontiersin.org

Advanced Glycation End-products (AGEs) are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids. nih.govmdpi.commdpi.com this compound is a potent precursor in the formation of a specific class of AGEs known as this compound-derived AGEs (Glycer-AGEs). nih.govnih.gov These Glycer-AGEs have been implicated in the pathogenesis of various diseases, including diabetic complications and atherosclerosis. nih.govresearchgate.net

Research has shown that Glycer-AGEs accumulate in tissues and can trigger cellular dysfunction through interaction with the Receptor for AGEs (RAGE), leading to increased oxidative stress and inflammation. nih.gov A specific subset of toxic AGEs (TAGE) derived from this compound is thought to play a significant role in lifestyle-related diseases. researchgate.net

The development of modulators for AGEs-related pathologies is a critical area of research. This includes the design of compounds that can inhibit the formation of Glycer-AGEs, break existing AGE crosslinks, or block the AGE-RAGE signaling pathway. This compound derivatives could potentially be designed to act as competitive inhibitors of the glycation process or to interfere with the downstream effects of AGEs.

Discovery and Validation of Novel DL-Glyceraldehyde-Related Biomarkers

The involvement of DL-Glyceraldehyde and its metabolic products in various disease states suggests their potential use as biomarkers for diagnosis, prognosis, and monitoring of therapeutic responses.

A significant finding in this area is the identification of Glycer-AGEs as a potential biomarker for cumulative postprandial hyperglycemia in diabetic rats. researchgate.net In this study, levels of Glycer-AGEs reflected changes in blood sugar after meals more effectively than traditional markers like HbA1c. researchgate.net This suggests that monitoring Glycer-AGEs could provide a more dynamic and potentially more clinically relevant picture of glycemic control in diabetic patients. researchgate.net

Furthermore, abnormal glucose metabolism is recognized as an early biomarker for Alzheimer's disease. nih.gov Given that DL-Glyceraldehyde is a key intermediate in glucose metabolism, alterations in its levels or the levels of its metabolites could potentially serve as early indicators of neurodegenerative processes. nih.gov Mandelic acid, a metabolite related to styrene (B11656) exposure, is a standard biomarker found in urine, indicating the utility of small molecule metabolites in diagnostics. wikipedia.org Future research will focus on validating these potential biomarkers in larger human cohorts and developing sensitive and specific assays for their detection in accessible biological fluids like blood or urine.

Further Exploration of Multifunctional Roles of this compound-Metabolizing Enzymes

The biological effects of DL-Glyceraldehyde are intrinsically linked to the enzymes that metabolize it. Research is increasingly revealing that these enzymes have functions extending far beyond their classical catalytic roles, a phenomenon known as "moonlighting."

This compound-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis that converts this compound-3-phosphate, is a prime example of a moonlighting protein. nih.govoup.comwikipedia.org Beyond its role in energy metabolism, GAPDH is involved in a multitude of cellular processes, including transcription activation, apoptosis, and responses to oxidative stress. wikipedia.orgnih.govnih.govresearchgate.net The diverse functions of GAPDH are regulated by post-translational modifications and changes in its subcellular localization. nih.govoup.comresearchgate.net

Another important group of enzymes are the aldo-keto reductases (AKRs), such as AKR7A2, which are critical for detoxifying reactive aldehydes, including this compound. researchgate.netnih.gov AKR7A2 protects cells from the cytotoxic and mutagenic effects of these aldehydes and helps lower intracellular reactive oxygen species. researchgate.net Elevated expression of AKR7A2 has been observed in the cerebral cortex of individuals with Alzheimer's disease, suggesting a protective role against aldehyde accumulation in neurodegeneration. mdpi.comresearchgate.net

Future exploration in this area will aim to fully characterize the non-metabolic functions of these enzymes and understand how their dysregulation contributes to disease. This knowledge could open up new avenues for therapeutic intervention, targeting not just the enzymes' catalytic activity but also their moonlighting functions.

EnzymePrimary Metabolic FunctionMoonlighting/Additional FunctionsDisease RelevanceReference(s)
This compound-3-phosphate dehydrogenase (GAPDH) Catalyzes the conversion of this compound-3-phosphate to 1,3-bisphosphoglycerate in glycolysis.Gene expression regulation, cell signaling, stress response, apoptosis, DNA repair.Cancer, Neurodegenerative diseases. nih.govoup.comwikipedia.orgnih.govresearchgate.net
Aldo-keto reductase 7A2 (AKR7A2) Reduction of aldehydes and ketones to alcohols (detoxification).Protection against cytotoxicity and genotoxicity of reactive aldehydes, lowering of intracellular ROS.Neurodegenerative diseases (e.g., Alzheimer's), Cancer. researchgate.netmdpi.comresearchgate.net

Q & A

Basic: What biochemical pathways involve DL-Glyceraldehyde, and how can its metabolic roles be experimentally assessed?

Answer:
DL-Glyceraldehyde (GA) is a glycolytic metabolite and inhibitor of glucose metabolism. It plays a role in glycolysis, gluconeogenesis, and the non-mevalonate pathway for terpenoid biosynthesis . To assess its metabolic roles:

  • Enzyme Inhibition Assays : Measure NADPH consumption via fluorescence (Ex/Em: 340/460 nm) to evaluate GA's inhibition of enzymes like aldose reductase (AKR1B1) or AKR1B10 .
  • Metabolic Flux Analysis : Use isotopically labeled GA (e.g., ¹³C) to track incorporation into downstream metabolites via LC-MS or NMR .
  • Cell-Based Assays : Quantify lactate production (a glycolysis marker) in hepatic stellate cells (LX-2) using colorimetric kits to confirm GA’s glycolytic inhibition .

Basic: What are the standard methods to evaluate the cytotoxic effects of DL-Glyceraldehyde in cell cultures?

Answer:
Key methodologies include:

  • Cell Viability Assays : MTT or CCK-8 assays to measure GA-induced cytotoxicity in LX-2 cells. For example, GA at 10–50 µM reduces LX-2 viability by 30–70% .
  • Proliferation Analysis : BrdU incorporation or EdU staining to assess GA’s anti-proliferative effects .
  • Lactate Quantification : Colorimetric detection of lactate levels in conditioned media to confirm glycolysis suppression .
  • Morphological Analysis : Phase-contrast microscopy to observe GA-induced changes in cell density and myofibroblast-like structure reversion .

Advanced: What experimental approaches are used to elucidate the role of DL-Glyceraldehyde in inducing apoptosis via caspase activation in hepatic stellate cells?

Answer:

  • Apoptosis Detection :
    • FACS with Annexin V/PI Staining : Differentiate apoptotic (Annexin V⁺) and necrotic (PI⁺) LX-2 cells. GA treatment increases apoptosis rates by 2–3 fold .
    • Western Blotting : Analyze cleavage of caspase-3/9 and PARP. GA induces caspase-3 activation (cleaved form at 17 kDa) and PARP fragmentation (89 kDa) .
  • Caspase Inhibition : Pre-treat cells with Z-VAD-FMK (20 µM), a pan-caspase inhibitor, to confirm caspase-dependent apoptosis. Z-VAD reverses GA-induced cell death .
  • ROS-MAPK Linkage : Use DCF-DA staining for ROS detection and phospho-specific antibodies (e.g., p-ERK, p-JNK) to link ROS elevation (2–4 fold increase) to MAPK pathway activation .

Advanced: How does DL-Glyceraldehyde modulate MAPK signaling pathways, and what techniques are employed to analyze these effects?

Answer:
GA activates MAPK pathways (ERK, JNK, p38) via ROS-mediated upstream regulation:

  • ROS Detection : DCF-DA fluorescence (Ex/Em: 485/535 nm) shows GA increases intracellular ROS by 150–200% .
  • Western Blotting : Use phospho-specific antibodies (e.g., p-ERK Thr202/Tyr204, p-JNK Thr183/Tyr185) to quantify MAPK activation. GA treatment increases p-ERK and p-JNK levels by 2–3 fold .
  • Pathway Inhibition : Co-treat with MAPK inhibitors (e.g., U0126 for ERK, SP600125 for JNK) to rescue GA-induced apoptosis. For example, U0126 reduces caspase-3 cleavage by 50% .

Advanced: What methodologies are recommended for investigating the impact of DL-Glyceraldehyde on reactive oxygen species (ROS) production in vitro?

Answer:

  • DCF-DA Staining : Incubate cells with 10 µM DCF-DA for 30 min. Measure fluorescence intensity (Ex/Em: 485/535 nm). GA increases ROS levels by 150–200% in LX-2 cells .
  • NAC Co-Treatment : Use N-acetylcysteine (5 mM), a ROS scavenger, to reverse GA effects. NAC pre-treatment reduces ROS by 60–80% and rescues cell viability .
  • Mitochondrial ROS Probes : MitoSOX Red (5 µM) to assess mitochondrial ROS contribution. GA increases mitochondrial ROS by 3 fold .

Advanced: How can researchers address contradictions in data when DL-Glyceraldehyde shows both pro-apoptotic and gene-activating effects?

Answer:

  • Dose-Dependent Studies : Test GA at varying concentrations (e.g., 1–100 µM). Lower doses (1–10 µM) may upregulate Col1a1 and α-SMA (via TGF-β1 crosstalk), while higher doses (20–50 µM) induce apoptosis .
  • Time-Course Experiments : Analyze early (6–12 hr) vs. late (24–48 hr) effects. GA initially upregulates fibrotic genes (Col1a1) but suppresses them post-24 hr via apoptosis .
  • Pathway Crosstalk Analysis : Use RNA-seq or phosphoproteomics to map GA’s dual roles. For example, Smad2/3 activation (pro-fibrotic) vs. ERK/JNK (pro-apoptotic) .

Advanced: What experimental models are suitable for studying DL-Glyceraldehyde’s prebiotic chemistry and stability?

Answer:

  • Hydrothermal Simulations : Heat GA (10–50 mM) with Fe(III)-oxide-hydroxide (Goethite) at pH 2 and 50°C under anoxic conditions. Analyze products via HPLC-UV/ESIMS for sugar-like compounds (e.g., ribose isomers) .
  • Mineral Surface Analysis : Use Raman spectroscopy to detect C=O/C=C groups adsorbed on Goethite, indicating aldol condensation .
  • Stability Assays : Monitor GA degradation kinetics under varying pH/temperature. GA decomposes into formaldehyde and glyoxal at >60°C .

Basic: How can researchers ensure reproducibility in DL-Glyceraldehyde treatment experiments?

Answer:

  • Standardized Protocols : Use consistent GA stock solutions (e.g., 100 mM in PBS, pH 7.4) and avoid freeze-thaw cycles .
  • Cell Line Validation : Confirm LX-2 cell activation status via α-SMA Western blot before treatment .
  • Positive Controls : Include Z-VAD-FMK (apoptosis inhibitor) and TGF-β1 (pro-fibrotic inducer) to validate assay sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.